Allyl crotonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18598. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJBUWVXSNLWEQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C/C=C/C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024603 | |
| Record name | Allyl (2E)-2-butenoate | |
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Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Allyl crotonate | |
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CAS No. |
5453-44-1, 20474-93-5 | |
| Record name | 2-Propen-1-yl (2E)-2-butenoate | |
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| Record name | Allyl crotonate | |
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| Record name | Allyl crotonate | |
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| Record name | Allyl (2E)-2-butenoate | |
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| Record name | Allyl 2-butenoate | |
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| Record name | ALLYL CROTONATE | |
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Synthetic Methodologies for Allyl Crotonate and Its Derivatives
Esterification Reactions of Crotonic Acid
The most direct method for synthesizing allyl crotonate is the Fischer-Speier esterification of crotonic acid with allyl alcohol. wikipedia.orgwikipedia.org This acid-catalyzed reaction involves refluxing the carboxylic acid and alcohol, typically in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid. wikipedia.orggoogle.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. masterorganicchemistry.com This is commonly accomplished by using a large excess of one of the reactants, usually the alcohol, or by removing the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent such as toluene (B28343) or hexane. wikipedia.orggoogle.com
The mechanism involves the protonation of the carbonyl oxygen of crotonic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The nucleophilic oxygen atom of allyl alcohol then attacks this activated carbonyl carbon. libretexts.org Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester, this compound. masterorganicchemistry.commasterorganicchemistry.com While most primary and secondary alcohols are suitable for this reaction, the use of allyl alcohol presents a specific case of esterifying an unsaturated alcohol. wikipedia.orggoogle.com Care must be taken to avoid side reactions, though studies have shown that under these conditions, rearrangement of allyl alcohol is not a significant issue. google.com
Indium-Mediated Allylation Chemistry
Indium-mediated reactions have become a powerful tool for carbon-carbon bond formation, particularly because many of these reactions can be carried out in aqueous media. encyclopedia.pubnih.gov These Barbier-type reactions, where an organometallic intermediate is formed in situ in the presence of the electrophile, offer high levels of chemoselectivity, regioselectivity, and diastereoselectivity. encyclopedia.pubwikipedia.org
| Reactant (2-Oxoacid) | Allylating Agent | Product | Yield (%) | Reference |
| Glyoxylic Acid | Allyl Bromide | 2-Allyl-2-hydroxyacetic acid | 90 | researchgate.net |
| Pyruvic Acid | Allyl Bromide | 2-Allyl-2-hydroxypropanoic acid | 95 | researchgate.net |
| Phenylglyoxylic Acid | Allyl Bromide | 2-Allyl-2-hydroxyphenylacetic acid | 92 | researchgate.net |
Regio- and Diastereoselective Synthesis utilizing Ethyl 4-BromocrotonateThe use of substituted allyl halides like ethyl 4-bromocrotonate in indium-mediated reactions allows for the synthesis of more complex, functionalized derivatives.researchgate.netthieme-connect.comThe reaction of ethyl 4-bromocrotonate with carbonyl compounds, mediated by indium, proceeds with high regio- and diastereoselectivity.researchgate.netThe allylation occurs exclusively at the γ-position of the crotonate, leading to the formation of γ-adducts, which are derivatives of this compound.researchgate.net
When 2-oxocarboxylic acids are reacted with ethyl 4-bromocrotonate and indium, the corresponding 2-[(1-ethoxycarbonyl)allyl] derivatives are formed with high diastereoselectivity, favoring the syn addition product. researchgate.netresearchgate.net This stereochemical outcome is a direct result of chelation control. researchgate.net Similarly, highly diastereoselective couplings have been achieved with various aldehydes and ketones. ntu.edu.sgacs.org For example, the reaction of chiral N-tert-butanesulfinyl imines with ethyl 4-bromocrotonate can produce 3-pyrrolines with high diastereoselectivity after the initial addition and subsequent cyclization. beilstein-journals.orgbeilstein-journals.org
Chelation Models in AllylationThe high diastereoselectivity observed in many indium-mediated allylation reactions is often explained by chelation-controlled transition states.nih.govsci-hub.seWhen a substrate contains a Lewis basic atom (such as oxygen or nitrogen) at a position alpha or beta to the carbonyl group, the indium metal can coordinate with both the heteroatom and the carbonyl oxygen.encyclopedia.pubsci-hub.seThis coordination forms a rigid, cyclic intermediate, often a five- or six-membered ring.encyclopedia.pubnih.gov
This chelated structure forces the incoming allyl nucleophile to attack the carbonyl carbon from the less sterically hindered face, leading to a predictable stereochemical outcome. encyclopedia.pubnih.gov For example, in the allylation of α-hydroxy aldehydes, the indium atom chelates to the α-oxygen and the carbonyl oxygen, forming a five-membered ring. encyclopedia.pub This arrangement favors a transition state that leads to the syn diastereomer. encyclopedia.pubwikipedia.org The Felkin-Anh model is often invoked to explain this selectivity, where the steric and electronic properties of the substituents guide the trajectory of the nucleophilic attack. nih.govscispace.com The involvement of such chelated transition states is further supported by the accelerated reaction rates observed in these systems compared to non-chelating substrates. sci-hub.se
Electrochemical Synthesis Approaches
Electrochemical methods offer a sustainable and efficient alternative for generating reactive species, often avoiding the need for stoichiometric chemical reagents. nih.govrsc.org Electrosynthesis has been applied to create radical intermediates for use in conjugate addition reactions. nih.gov
Electrochemical Conjugate Additions involving Methyl CrotonateElectrochemical techniques can be used to facilitate the conjugate addition of nucleophiles to α,β-unsaturated esters like methyl crotonate.researchgate.netOne approach involves the controlled potential electrolysis at a mercury cathode to generate nucleophilic anions from organic halides, which then attack the Michael acceptor.researchgate.netIn a different strategy, vitamin B12 can act as an efficient catalyst in electroorganic synthesis, mediating the transfer of electrons from the cathode to substrates.researchgate.netThis system can catalyze the conjugate addition of alkyl groups to activated olefins, including derivatives of crotonic acid.researchgate.net
More recently, enantioselective electrochemical reactions have been developed. Nickel-catalyzed systems using chiral ligands have shown success in the vinylogous radical reactions of substrates like methyl crotonate. nih.gov In these reactions, Lewis acid-bound radical (LBR) catalysis can achieve high stereocontrol. nih.gov The electrochemical generation of electrophilic radicals allows them to be stereoselectively intercepted by silyl (B83357) polyenolates derived from crotonate esters, demonstrating a modern approach to forming functionalized derivatives with high enantioselectivity. nih.gov
| Reaction Type | Catalyst/Mediator | Substrate | Outcome | Reference |
| Reductive Coupling | Mercury Cathode | Allyl Chloride / CO₂ | Forms this compound | researchgate.net |
| Conjugate Addition | Vitamin B₁₂ | Methyl Crotonate | Addition of alkyl groups | researchgate.net |
| Vinylogous Radical Reaction | Nickel / Chiral Ligand | Methyl Crotonate | Enantioselective addition | nih.gov |
Regioselectivity and Reaction Pathways in Electrochemical Processes
Electrochemical methods offer a powerful platform for the functionalization of alkenes, with reaction pathways and regioselectivity being critical considerations. The electrochemical difunctionalization of alkenes can proceed through three primary strategies. rsc.org
Anodic Oxidation of a Nucleophile: A nucleophilic reagent is oxidized at the anode to form a radical. This radical adds to the alkene, creating a carbon-centered radical intermediate, which is then further oxidized to a carbocation. The carbocation subsequently reacts with a nucleophile to yield the final product. rsc.org
Anodic Oxidation of the Alkene: The alkene is directly oxidized at the anode to a radical cation, which is then attacked by a nucleophile.
Cathodic Reduction of the Alkene: The alkene is reduced at the cathode to a radical anion. This is followed by the addition of an electrophile to create a carbon-centered radical, which is further reduced to a carbanion before reacting with another electrophile to form the product. rsc.org
The chosen pathway significantly influences the regioselectivity of the reaction. For instance, in the electrochemical synthesis of allyl sulfones from allyl trifluoroborates, the process involves a radical addition to the alkene. The subsequent elimination of the trifluoroborate moiety is guided by the β-σ(C–B) stabilization of the intermediate carbocation, which enforces regioselectivity. rsc.org
Control experiments, such as the addition of radical inhibitors like TEMPO, can confirm the involvement of radical pathways. rsc.org In some systems, the reaction proceeds via an ionic pathway, as demonstrated in electrochemical allylations where the absence of radical-initiated ring-opening products confirms this mechanism. nih.govacs.org The competition between radical and anionic processes can be influenced by reaction conditions. For example, in the electrochemical prenylation of benzaldehyde, high α-regioselectivity was achieved using a graphite (B72142) cathode with 3% TBABF4, while high γ-regioselectivity was observed with silver-doped graphite. researchgate.net
A plausible mechanism for some electrochemical C(sp³)–C(sp³) bond formations involves the reaction of an allylic carbonate with cathode-activated alkyl radicals to form a stable tertiary radical. This is then reduced at the cathode to a carbanion, which undergoes β-elimination to yield the desired product. rsc.org Similarly, the reductive coupling of allyl chloride in the presence of carbon dioxide can produce this compound directly. researchgate.net
Table 1: Key Factors Influencing Electrochemical Pathways and Regioselectivity
| Factor | Influence on Reaction | Example Application | Citation(s) |
| Electrode Potential | Controls whether oxidation or reduction of specific species occurs preferentially. | Preferential reduction of α,β-unsaturated esters over allyl halides. oup.com | oup.com |
| Electrode Material | Can alter the reaction pathway (e.g., radical vs. anionic). | Graphite vs. silver-doped graphite cathodes yield different regioisomers in prenylation. researchgate.net | researchgate.net |
| Catalyst/Mediator | Can facilitate specific electron transfers and stabilize intermediates. | A cobalt-salen catalyst can favor the hydrogen evolution reaction (HER) process over aldehyde reduction. nih.govacs.org | nih.govacs.org |
| Substrate Structure | The presence of stabilizing groups can direct the reaction regioselectivity. | β-σ(C–B) stabilization in allyl trifluoroborates directs sulfonation. rsc.org | rsc.org |
| Additives | Can inhibit or promote certain pathways. | Radical inhibitors (TEMPO) can quench radical reactions; acidic additives can decrease efficiency by promoting undesired HER. rsc.orgnih.gov | rsc.orgnih.gov |
Stereoselective Allylic Alcohol Synthesis
Hydroboration-oxidation is a two-step reaction sequence that serves as a cornerstone for the anti-Markovnikov hydration of alkenes, providing a powerful tool for stereoselective alcohol synthesis. masterorganicchemistry.comnumberanalytics.comlibretexts.org The process begins with the addition of a borane (B79455) (such as BH₃ or a substituted borane like 9-BBN) across the double bond of an alkene, forming an organoborane intermediate. masterorganicchemistry.comlibretexts.org This step is characterized by its syn-stereospecificity, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org
The regioselectivity of the hydroboration step is primarily governed by steric and electronic effects, leading to the boron atom attaching to the less substituted carbon of the alkene (anti-Markovnikov selectivity). libretexts.org The subsequent oxidation of the C-B bond, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group with complete retention of stereochemistry. masterorganicchemistry.comlibretexts.org
This methodology is particularly effective for synthesizing stereodefined allylic alcohols from 1,3-dienes. A nickel-catalyzed 1,4-hydroboration of 1,3-dienes with pinacolborane produces (Z)-allylboronates with high regio- and stereoselectivity. nih.govorganic-chemistry.org Subsequent oxidation of these allylboronate intermediates yields the corresponding stereodefined allylic alcohols. nih.govorganic-chemistry.orgorganic-chemistry.org The use of hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance both the regio- and stereoselectivity of the reaction compared to borane itself. rsc.org
Table 2: Regio- and Stereoselectivity in Ni-Catalyzed 1,4-Hydroboration/Oxidation of Dienes nih.gov
| Diene Substrate | Catalyst System | Product (Allylic Alcohol) | Regioselectivity | Z:E Ratio |
| 1,3-Cyclohexadiene | Ni(cod)₂ / PCy₃ | 2-Cyclohexen-1-ol | >98:2 | N/A |
| 1-Phenyl-1,3-butadiene | Ni(cod)₂ / PCy₃ | (Z)-4-Phenyl-2-buten-1-ol | >98:2 | >98:2 |
| (E)-1,3-Decadiene | Ni(cod)₂ / PCy₃ | (Z)-2-Decen-1-ol | >98:2 | >98:2 |
| 3-Methyl-1,3-pentadiene | Ni(cod)₂ / PCy₃ | (Z)-3-Methyl-2-penten-1-ol | >98:2 | >98:2 |
Stereoselective Carbonyl Addition Reactions
The stereoselective addition of allyl groups to carbonyl compounds is a fundamental method for constructing homoallylic alcohols, which are versatile chiral building blocks. nih.gov The stereochemical outcome of these reactions can be controlled through various strategies, including the use of chiral auxiliaries, Lewis acids, and specifically designed allylmetal reagents. nih.govresearchgate.net
One approach involves the conjugate addition of lithiated allylic sulfones to α,β-unsaturated esters like ethyl crotonate. The presence of a remote aromatic nucleus on a chiral auxiliary attached to the sulfone can induce significant diastereoselectivity. beilstein-journals.org For instance, when the auxiliary contains a phenyl or 1-naphthyl group, the addition to ethyl crotonate proceeds with high diastereoselectivity, a phenomenon attributed to a potential π–Li⁺ interaction that organizes the transition state. beilstein-journals.org
Catalytic asymmetric allylation using allylboronates is another powerful technique. rsc.org In these systems, a metal catalyst, often in conjunction with a chiral ligand, facilitates the transmetalation of the allyl group from boron to the metal. The enantioselectivity is then controlled by the chiral environment provided by the ligand during the addition of the allylmetal species to the aldehyde or ketone. rsc.org
Furthermore, the intermediate allylboronates generated from the 1,4-hydroboration of dienes can be used directly in stereoselective carbonyl addition reactions without prior isolation, providing efficient access to complex homoallylic alcohols with multiple stereocenters. nih.govorganic-chemistry.orgorganic-chemistry.org
Table 3: Diastereoselectivity in the Conjugate Addition of Chiral Allyl Sulfone (1) to Ethyl Crotonate (2) beilstein-journals.org
| Aromatic Group (Ar) in Sulfone 1 | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (3:4) |
| Phenyl | 3 | 70 | 85:15 |
| 4-Nitrophenyl | 22 | 60 | 85:15 |
| 1-Naphthyl | 3 | 75 | >90:10 |
| 9-Anthryl | 22 | 60 | 88:12 |
| Cyclohexyl | 3 | 70 | 50:50 |
Advanced Functionalization for Allyl-Containing Structures
Metal-catalyzed reactions provide efficient and selective routes for the synthesis of allyl ketones and aldehydes. These methods often involve the coupling of an allyl source with an acyl or formyl equivalent under the influence of a transition metal catalyst.
A common strategy for synthesizing β,γ-unsaturated ketones is the palladium-catalyzed α-allylic alkylation of aldehydes or ketones (Tsuji-Trost reaction). A direct catalytic version combines palladium and enamine catalysis to achieve the α-allylation of aldehydes and cyclic ketones with high yields. organic-chemistry.org Another variation uses allyl alcohols directly as the allylating agent in a palladium-catalyzed reaction, avoiding the need for pre-activation of the starting materials. organic-chemistry.org Substituted allylic zinc reagents, formed via direct metal insertion into allylic halides, react cleanly with acid chlorides to produce α-substituted β,γ-unsaturated ketones with excellent regioselectivity. organic-chemistry.org
Dual catalytic systems are also effective. A Ni/photoredox system can generate acyl radicals from aldehydes through selective formyl C-H activation, which then couple with allylic pyridinium (B92312) salts to form ketones. organic-chemistry.org Ruthenium catalysis enables the tandem coupling of internal alkynes with aldehydes, yielding β,γ-unsaturated ketones with high regioselectivity. organic-chemistry.org For the synthesis of chiral α-quaternary aldehydes, a copper-catalyzed three-component coupling of isocyanides, hydrosilanes, and γ,γ-disubstituted allylic phosphates can be employed, followed by conversion of the resulting formimide. organic-chemistry.org
Direct C-H activation is an atom- and step-economical strategy for introducing allyl groups into organic molecules, bypassing the need for pre-functionalized substrates. ehu.es Transition metals such as cobalt, rhodium, and palladium are frequently employed to catalyze these transformations. ehu.esrsc.orgrsc.org
High-valent Cp*Co(III) catalysts can achieve the direct C-H allylation of arenes using an amide directing group with allyl aryl ethers as the allylating agent. ehu.es DFT calculations suggest that the rate-determining step is the C-H activation, which is favored by electron-releasing groups on the arene. ehu.es Palladium catalysis is also widely used. One method for the direct allylation of simple arenes without a directing group relies on a palladium catalyst with bidentate monoanionic nitrogen ligands, which facilitate both the initial C-H activation and subsequent steps. rsc.org
Another palladium-catalyzed approach for the site-selective allylation of arenes uses allylic pivalates in the presence of a silver additive (AgOPiv). escholarship.org Mechanistic studies indicate that an arylsilver(I) species is formed via a concerted metalation-deprotonation pathway. This activated aryl group is then transferred to a π-allylpalladium(II) intermediate, followed by reductive elimination to furnish the linear (E)-allylated arene product with high regioselectivity. escholarship.org Iridium-catalyzed C-H functionalization can also be used. For example, ortho-cyclometallated iridium C,O-benzoate complexes catalyze the dehydrogenation of a primary alcohol to form an aldehyde in situ, which then undergoes addition from a π-allyl iridium species. nih.gov
Table 4: Comparison of Metal-Catalyzed C-H Allylation Methods
| Catalyst System | Allylating Agent | Directing Group Required? | Key Mechanistic Feature | Citation(s) |
| Cp*Co(III) | Allyl aryl ethers | Yes (Amide) | C-H cobaltation followed by migratory insertion. | ehu.es |
| Pd(OAc)₂ / N-ligand | Allyl Acetate (B1210297) | No | Ligand-assisted C-H activation and β-OAc elimination. | rsc.org |
| Pd(OAc)₂ / AgOPiv | Allyl Pivalates | No | Formation of an arylsilver(I) intermediate, transmetalation to Pd. | escholarship.org |
| [Ir(cod)Cl]₂ / (S)-SEGPHOS | Allyl Acetate | No (uses alcohol substrate) | Alcohol dehydrogenation to aldehyde, followed by carbonyl addition. | nih.gov |
| Rhodium(I) / Chiral Ligand | 1,3-Enynes | Yes (e.g., 2-pyridyl) | C-H activation followed by alkene insertion. | rsc.org |
Hydrofunctionalization Reactions in Allyl Ketone Synthesis
Hydrofunctionalization reactions represent a highly atom-economical and powerful strategy for the construction of carbon-carbon and carbon-heteroatom bonds. acs.org In the context of ketone synthesis, the hydroacylation of unsaturated hydrocarbons, such as allenes and 1,3-dienes, provides direct access to various allyl ketones, which are valuable synthetic intermediates. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more efficient and sustainable alternative to traditional methods. acs.org Transition metal catalysis is central to these transformations, with copper, rhodium, and cobalt complexes demonstrating significant utility. nih.govorganic-chemistry.org
Copper-Catalyzed Hydroacylation
Copper catalysis has emerged as an effective method for the synthesis of allyl ketones through the hydrofunctionalization of allenes. acs.org These reactions typically involve the generation of an allylaluminum or allylcopper intermediate via the hydrocupration of an allene (B1206475), which then reacts with an acyl donor. researchgate.netnih.gov
One notable strategy involves the copper-catalyzed hydroalumination of allenes using diisobutylaluminum hydride (DIBAL-H). organic-chemistry.orgacs.org The resulting allylaluminum reagent can be generated in situ and subsequently used in a one-pot tandem reaction involving nucleophilic addition to an aldehyde followed by an Oppenauer oxidation to yield allylic ketones with α-tertiary and α-quaternary centers. organic-chemistry.orgacs.org This method is praised for its mild reaction conditions and straightforward approach. acs.org
More recently, the direct copper hydride (CuH)-catalyzed hydroacylation of alkoxyallenes with acid anhydrides has been developed to produce enantiopure α-hydroxy allyl ketones. researchgate.netnih.gov This process is significant as it overcomes challenges such as over-reduction of the carbonyl group and olefin isomerization. nih.gov Density Functional Theory (DFT) calculations have shown that the reaction proceeds via a Z-selective allyl-copper intermediate, which attacks the anhydride (B1165640) through a six-membered transition state, leading to high enantioselectivity with ligands like BINAP. nih.gov This methodology is applicable to a wide range of both symmetric and carbonic anhydrides with aromatic and aliphatic groups. nih.gov
A similar copper-catalyzed approach has been used for the highly regio- and enantioselective hydroacylation of 1,1-disubstituted allenes with anhydrides. rsc.org This reaction successfully constructs challenging α-all-carbon-quaternary stereocenters in β,γ-unsaturated enones. rsc.org
Table 1: Examples of Copper-Catalyzed Hydrofunctionalization for Allyl Ketone Synthesis
| Catalyst System | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Cu-complex / DIBAL-H | Allenes, Aldehydes | Allylic ketones with α-quaternary centers | Efficient one-pot synthesis via tandem allylation/Oppenauer oxidation. | organic-chemistry.orgacs.org |
| CuH / BINAP | Alkoxyallenes, Acid Anhydrides | Enantiopure α-hydroxy allyl ketones | High enantioselectivity (up to 94:6 er) is achieved through a kinetically favorable intermediate. | researchgate.netnih.gov |
| Copper Catalyst | 1,1-Disubstituted Allenes, Anhydrides | β,γ-Unsaturated enones with α-all-carbon-quaternary centers | First Cu-catalyzed enantioselective hydroacylation of this allene type with anhydrides. | rsc.org |
Rhodium-Catalyzed Hydroacylation
Rhodium catalysts are highly effective for the hydroacylation of various unsaturated systems to produce ketones. organic-chemistry.org In the synthesis of allyl ketones, rhodium-catalyzed reactions have been applied to 1,3-dienes and allenes, often exhibiting high levels of regio- and stereoselectivity. These reactions can proceed via the oxidative addition of an aldehyde C-H bond to the rhodium(I) center, followed by migratory insertion of the olefin and reductive elimination. scholaris.ca
For instance, rhodium-catalyzed hydroacylation can be used for the regioselective synthesis of 1,5-diketones from certain alkenyl-bearing allylic alcohols. dntb.gov.ua Furthermore, rhodium-catalyzed processes involving the coupling of internal alkynes with aldehydes can generate β,γ-unsaturated ketones with high regioselectivity. organic-chemistry.org The development of enantioselective intermolecular hydroacylations of alkenes often relies on expensive rhodium catalysts, which has limited their broad application until more recent advancements. nih.gov
Table 2: Rhodium-Catalyzed Synthesis of Allyl-type Ketones
| Catalyst System | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Rh(I) Complex | Alkenyl-bearing allylic alcohols | 1,5-Diketones | Allows for regioselective synthesis. | dntb.gov.ua |
| Ru/Rh Catalysis | Internal alkynes, Aldehydes | β,γ-Unsaturated ketones | Tandem catalysis achieves high regioselectivity. | organic-chemistry.org |
Cobalt-Catalyzed Hydroacylation
Cobalt catalysis offers a more cost-effective alternative to rhodium for hydroacylation reactions. Cobalt-catalyzed hydroacylation of 1,3-dienes with non-chelating aldehydes can produce either 1,4-addition or 1,2-hydroacylation products, depending on the nature of the aldehyde. organic-chemistry.org Aromatic aldehydes typically yield 1,4-addition products (β,γ-unsaturated ketones), while aliphatic aldehydes tend to favor 1,2-addition. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an oxidative cyclization involving a cobaltacycle intermediate, which accounts for the high regio- and stereoselectivity observed. organic-chemistry.org
Table 3: Cobalt-Catalyzed Hydroacylation of 1,3-Dienes
| Catalyst System | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Cobalt Complex | 1,3-Dienes, Aromatic Aldehydes | β,γ-Unsaturated ketones (1,4-addition) | Reaction proceeds with high regio- and stereoselectivity via a cobaltacycle intermediate. | nih.govorganic-chemistry.org |
| Cobalt Complex | 1,3-Dienes, Aliphatic Aldehydes | 1,2-Hydroacylation products | Product regioselectivity is dependent on the aldehyde substrate. | organic-chemistry.org |
Reaction Pathways and Mechanistic Investigations of Allyl Crotonate Chemistry
Oxidation Reaction Mechanisms
The oxidation of allyl crotonate can proceed through different mechanisms depending on the oxidizing agent and reaction conditions. These reactions target the electron-rich C=C double bonds within the molecule, leading to a range of oxygenated products.
The oxidation of alkenes by potassium permanganate (B83412) (KMnO₄) is a well-studied reaction, though specific kinetic data for this compound is not extensively detailed. However, insights can be drawn from studies on its constituent parts: the allyl group (as in allyl alcohol) and the crotonate moiety.
The reaction is generally understood to proceed via a [3+2] cycloaddition mechanism, forming a cyclic manganate(V) ester intermediate. This intermediate then hydrolyzes to yield a diol. The kinetics and products of the reaction of permanganate with the crotonate ion have been examined in detail. nih.govacs.org One might anticipate a relatively slow reaction between permanganate and the crotonate ion due to the electrostatic repulsion between the two negatively charged species. cas.cz
Studies comparing the reactivity of different alkenes have found that allyl alcohol and acrylonitrile (B1666552) exhibit similar reactivities in permanganate oxidation. nih.govacs.org A kinetic study found that acrylonitrile is only 1.9 times as reactive as allyl alcohol, despite calculations suggesting a much larger difference. cas.cz This discrepancy was attributed to the formation of an intermediate charge-dipole complex in the gas phase, which is not present in a high dielectric constant medium like water. nih.govacs.orgcas.cz The reaction involving allyl alcohol is kinetically fast, potentially completing in seconds. researchgate.net Given these findings, the oxidation of this compound by permanganate would likely involve preferential attack at the more accessible allyl double bond over the electron-poor crotonate double bond.
Table 1: Second-Order Reaction Rate Constants for Permanganate Oxidation of Related Compounds This table presents data for compounds structurally related to this compound to provide context for its potential reactivity.
| Compound | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Allyl alcohol | 140 | 6.5 | 25 | acs.org |
| Acrylate (Anion) | 330 | 13 | 25 | acs.org |
Data sourced from a compilation of permanganate reaction rate constants. acs.org
In the troposphere, the primary removal mechanism for unsaturated esters is oxidation initiated by hydroxyl (OH) radicals. nih.govresearchgate.net While direct studies on this compound are limited, extensive research on its analog, allyl acetate (B1210297), provides a robust model for its atmospheric chemistry. researchgate.netconicet.gov.ar The atmospheric lifetime of compounds like allyl acetate is on the order of a few hours due to this rapid reaction with OH radicals. conicet.gov.ar
The atmospheric oxidation process is initiated by the electrophilic addition of an OH radical to one of the C=C double bonds. This addition predominantly occurs at the terminal (least substituted) carbon atom, forming a β-hydroxyalkyl radical. conicet.gov.ar This radical then rapidly reacts with molecular oxygen (O₂) to generate a β-hydroxyalkyl peroxy radical. conicet.gov.ar
The subsequent fate of this peroxy radical is highly dependent on the concentration of nitrogen oxides (NOx). In the absence of NOx, the 1,2-hydroxyalkoxy radicals, formed from the peroxy radicals, can react further with O₂. For allyl acetate, this pathway leads to the formation of acetic acid 3-hydroxy-2-oxo-propyl ester. researchgate.netacs.orgnih.gov A similar pathway can be postulated for this compound, which would yield crotonic acid 3-hydroxy-2-oxo-propyl ester.
The presence of nitrogen oxides (NOx ≡ NO + NO₂) significantly alters the degradation pathway. copernicus.orgnoaa.gov In NOx-rich environments, the β-hydroxyalkyl peroxy radical reacts with nitric oxide (NO) to form a β-hydroxyalkoxy radical. rsc.org
Unlike the low-NOx pathway, the primary fate of this alkoxy radical is decomposition via C-C bond scission. conicet.gov.aracs.orgnih.gov For allyl acetate, this decomposition yields acetoxyacetaldehyde and formaldehyde (B43269) with high efficiency. acs.orgnih.govnih.gov By analogy, the OH-initiated oxidation of this compound in the presence of NOx is expected to primarily produce crotonyloxy-acetaldehyde and formaldehyde. The stark difference in product yields highlights the critical role of NOx in atmospheric chemistry. acs.orgnih.gov
Table 2: Product Yields from the OH-Initiated Oxidation of Allyl Acetate (Analog for this compound) This table illustrates the influence of NOx on the degradation pathways.
| Product | Yield (in the presence of NOx) | Yield (in the absence of NOx) | Reference |
| Acetoxyacetaldehyde | 96 ± 15% | 26 ± 4% | acs.orgnih.gov |
| Formaldehyde | 90 ± 12% | 12 ± 3% | acs.orgnih.gov |
| Acetic acid 3-hydroxy-2-oxo-propyl ester | Not reported | Major product | acs.orgnih.gov |
Data obtained from chamber studies using in situ FTIR spectroscopy. acs.orgnih.gov
OH-Initiated Atmospheric Oxidation of Allyl Esters (e.g., this compound Analogs)
Radical Formation and Degradation Pathways
Cycloaddition Reactions
The presence of two double bonds allows this compound to participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
Intramolecular [2+2] cycloadditions can be used to form four-membered rings, such as cyclobutane (B1203170) derivatives. Research has shown that vinylidene complexes containing a crotonate group can undergo an intramolecular cycloaddition to form a cyclobutylidene ring system under mild conditions. researchgate.net
In one specific study, a ruthenium vinylidene complex featuring a pendant phosphine (B1218219) ligand with a crotonate group at the γ-carbon was investigated. Deprotonation of this complex initiated an intramolecular [2+2] cycloaddition between the vinylidene C=C bond and the crotonate C=C bond. researchgate.net Theoretical analyses have supported the feasibility of such unusual [2+2] intramolecular cycloadditions, providing a mechanistic alternative to classical Woodward-Hoffmann rules. nih.gov This type of reaction demonstrates a sophisticated pathway to construct complex bicyclic systems from acyclic precursors containing both allyl and crotonate functionalities.
Table 3: Illustrative Intramolecular [2+2] Cycloaddition
| Reactant Type | Key Functional Groups | Product Type |
| Metal-vinylidene complex | Vinylidene (M=C=C), Crotonate | Bicyclic alkylidene complex |
1,3-Dipolar Cycloaddition (1,3-DC) with Crotonate Substrates
The 1,3-dipolar cycloaddition (1,3-DC) is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile, such as the alkene functionality in a crotonate substrate. organic-chemistry.orgwikipedia.org The reaction is a [4π + 2π] cycloaddition, where 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile participate in a concerted, pericyclic shift, similar to the Diels-Alder reaction. organic-chemistry.org The outcomes of these reactions, particularly their selectivity, are governed by the electronic and steric properties of the reactants.
Regio- and Stereoselectivity in Cycloaddition
The regiochemistry and stereochemistry of 1,3-dipolar cycloadditions involving crotonate substrates are critical aspects that determine the structure of the final product. Theoretical studies, such as those using density functional theory (DFT), have been instrumental in predicting and explaining the observed selectivities. researchgate.net
For instance, in the reaction of a cyclic nitrone with methyl crotonate, the formation of the meta-endo cycloadduct is favored. This preference is explained by analyzing the frontier molecular orbitals (FMO) of the reactants. researchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile typically controls the regioselectivity. researchgate.net In the case of methyl crotonate, the analysis of global and local electrophilicity and nucleophilicity indices helps in determining that the most favorable interaction leads to the meta-regioisomer.
Stereoselectivity, on the other hand, is often directed by the approach of the two molecules. The endo approach is frequently preferred, leading to a specific diastereomer. researchgate.net Experimental results for the reaction between 2,3,4,5-tetrahydropyridine-1-oxide and methyl crotonate show the formation of substituted isoxazolidines with a high preference for the major adduct resulting from an endo-oriented carbomethoxy group. The presence of Lewis acids can dramatically influence both regio- and stereoselectivity. For example, magnesium ion-mediated nitrone cycloadditions with allylic alcohols can lead to a reversal of regioselectivity compared to the uncatalyzed reaction. thieme-connect.de
Concerted vs. Stepwise Mechanisms
The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with the central question being whether the reaction proceeds through a single, concerted transition state or a stepwise mechanism involving an intermediate. numberanalytics.com For many 1,3-dipolar cycloadditions, including those with crotonate substrates, a concerted, though often asynchronous, mechanism is favored. numberanalytics.com An asynchronous mechanism implies that the two new sigma bonds are not formed to the same extent in the transition state.
Theoretical calculations for the reaction of 2,3,4,5-tetrahydropyridine-1-oxide with methyl crotonate indicate an asynchronous concerted mechanism, with no intermediate species being localized. This is supported by the calculated bond orders and charge transfer at the transition state. The highly ordered nature of the transition state, which is characteristic of concerted pericyclic reactions, is also suggested by the large negative entropy of activation, similar to that observed in Diels-Alder reactions. wikipedia.org
However, the mechanism can be influenced by several factors. The presence of certain substituents on the reactants or the use of catalysts can shift the mechanism towards a stepwise pathway, which involves the formation of a zwitterionic or diradical intermediate. numberanalytics.comscielo.br For example, copper-catalyzed azide-alkyne cycloadditions, a well-known "click" reaction, proceed through a stepwise mechanism, which is a deviation from the classic concerted Huisgen cycloaddition. organic-chemistry.org Similarly, some Lewis acid-promoted 1,3-dipolar cycloadditions are supported by computational calculations to proceed via a stepwise mechanism. scielo.br
Radical-Initiated Reactions
Radical-initiated reactions offer a distinct set of transformations for molecules like this compound, which possesses two different alkene functionalities. One of the most prominent examples is the thiol-ene click reaction.
Thiol-Ene Click Chemistry involving Alkene Functionality
Thiol-ene "click" chemistry is a robust and efficient method for forming carbon-sulfur bonds via the radical-mediated addition of a thiol to an alkene. wikipedia.org This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator, and involves two key steps: propagation and chain transfer. wikipedia.org The reaction is known for its high yields, stereoselectivity, and rapid rates, making it a valuable tool in materials science and organic synthesis. wikipedia.orgresearchgate.net The addition of the thiol to the alkene occurs in an anti-Markovnikov fashion. wikipedia.org
Kinetic and Energetic Analysis of Propagation and Chain-Transfer Steps
The kinetics and energetics of the thiol-ene reaction are highly dependent on the structure of the alkene. nih.govacs.org Computational studies at the CBS-QB3 level have provided detailed insights into the reaction mechanism for a variety of alkenes, including methyl crotonate, which serves as a model for the crotonate moiety of this compound. nih.govacs.org
The two principal steps in the radical chain mechanism are:
Propagation (kP) : A thiyl radical (RS•) adds to the alkene, forming a carbon-centered radical intermediate.
Chain Transfer (kCT) : The carbon-centered radical abstracts a hydrogen atom from a thiol molecule (RSH), yielding the thioether product and regenerating a thiyl radical. wikipedia.org
Below is a table summarizing the computed energetic data for the reaction of methyl mercaptan with methyl crotonate.
| Parameter | Propagation (anti-Markovnikov) | Chain Transfer |
| ΔH° (kcal/mol) | -11.9 | -11.8 |
| ΔG° (kcal/mol) | -11.2 | -12.6 |
| ΔH‡ (kcal/mol) | 3.5 | 3.6 |
| ΔG‡ (kcal/mol) | 10.3 | 9.0 |
| Data sourced from computational studies on the reaction of methyl mercaptan with methyl crotonate. nih.gov |
Structure-Reactivity Relationships in Thiol-Ene Systems
Alkenes are generally categorized based on their electron density:
Electron-poor alkenes , such as acrylates and crotonates, exhibit lower reactivity. researchgate.net The electron-withdrawing nature of the carbonyl group in methyl crotonate destabilizes the resulting carbon-centered radical intermediate, leading to a higher activation barrier for the propagation step. researchgate.netnih.gov Consequently, for less reactive alkenes, propagation is often the rate-limiting step. wikipedia.org
This relationship between alkene structure and reactivity allows for the predictable tuning of thiol-ene polymerizations. wikipedia.org For a bifunctional molecule like this compound, the presence of both an electron-rich (allyl) and an electron-poor (crotonate) double bond would lead to selective reactivity in thiol-ene reactions, with the thiol preferentially adding to the more reactive allyl group under kinetic control.
Crotonate-Derived Sulfur Ylides in Annulation Reactions
Synthesis of Benzothiophene and Other Heterocyclic Derivatives
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the functionalization of otherwise inert C-H bonds, including those in allylic systems.
Palladium-catalyzed allylic C-H acetoxylation is a method for converting terminal alkenes into linear allylic acetates. nih.gov This transformation typically involves the activation of an allylic C-H bond by a palladium(II) catalyst to form a π-allyl-palladium intermediate. mdpi.com The reaction often requires an oxidant, and significant research has focused on using molecular oxygen (O₂) as a benign and environmentally friendly terminal oxidant. nih.gov
A key challenge is facilitating the C-O reductive elimination from the π-allyl-Pd(II) intermediate. nih.gov The choice of ligand is crucial for the success of this catalytic cycle. While ligands such as pyridine, bipyridine, and phenanthroline have been used in many Pd-catalyzed aerobic oxidations, they are often ineffective for allylic acetoxylation under an oxygen atmosphere. nih.gov However, the use of 4,5-diazafluorenone as a ligand for Pd(OAc)₂ has been shown to enable the aerobic allylic C-H acetoxylation of various terminal alkenes in good yields and with high selectivity for the linear (E)-isomer. nih.gov
The substrate scope of this reaction is generally limited to terminal olefins. nih.gov Internal olefins, such as methyl crotonate, have been reported to give little to no desired product under these conditions. nih.gov This suggests that while the allyl group of this compound could potentially undergo this transformation, the crotonate moiety itself is unreactive. The reaction is tolerant of various functional groups, including silyl (B83357) ethers, esters, acetals, and amides. nih.gov
Table 2: Palladium-Catalyzed Aerobic Allylic Acetoxylation of Terminal Olefins This table is interactive and based on available research data.
| Entry | Substrate | Catalyst System | Oxidant | Product Type | Selectivity (E:Z) | Yield | Reference |
| 1 | Allyl Benzene | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Linear Allylic Acetate | >20:1 | 77% | nih.gov |
| 2 | Estragole | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Linear Allylic Acetate | >20:1 | 82% | nih.gov |
| 3 | Methyl Eugenol | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Linear Allylic Acetate | >20:1 | 75% | nih.gov |
| 4 | Methyl Crotonate | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Little to no product | - | - | nih.gov |
Palladium-Catalyzed Allylic C-H Acetoxylation
Mechanistic Roles of Ligands and Oxidants in Catalytic Cycles
In transition metal catalysis, particularly with palladium, ligands and oxidants play pivotal roles in dictating the course and efficiency of reactions involving allylic systems like the one in this compound. The catalytic cycle for allylic C–H oxidation serves as a prime example.
In palladium-catalyzed allylic oxidation, the mechanism often involves the formation of a π-allyl-palladium(II) intermediate. nih.gov The ligand's role is multifaceted. Ancillary ligands can facilitate the initial C–H bond cleavage to form this key intermediate. nih.govresearchgate.net For instance, certain sulfoxide (B87167) ligands have been shown to assist in the C–H activation step. nih.govresearchgate.net Following the formation of the π-allyl complex, the ligand environment influences the subsequent nucleophilic attack.
Oxidants are essential for regenerating the active Pd(II) catalyst from the Pd(0) species formed after the product is released, thus closing the catalytic cycle. nih.gov Benzoquinone (BQ) is a common oxidant in these reactions. nih.gov However, BQ can play multiple roles beyond just re-oxidizing the palladium center. It can act as a π-acidic ligand, promoting the nucleophilic attack on the π-allyl intermediate and facilitating the reductive elimination of the product. nih.govnih.gov A "serial ligand catalysis" mechanism has been proposed where two different ligands—for example, a sulfoxide and BQ—sequentially interact with the palladium center to promote distinct steps of the cycle: C–H cleavage and π-allyl functionalization, respectively. nih.gov The development of ligand-based strategies has also enabled the use of molecular oxygen (O₂) as the terminal oxidant, replacing stoichiometric benzoquinone. Ligands such as 4,5-diazafluorenone have been shown to facilitate C–O bond formation from π-allyl-Pd(II) species, allowing for a Pd(II)/Pd(0) cycle where O₂ is the sole oxidant. nih.gov
Table 1: Roles of Ligands and Oxidants in a Representative Pd-Catalyzed Allylic Acetoxylation Cycle
| Catalytic Step | Role of Ligand(s) | Role of Oxidant (e.g., Benzoquinone) |
| C–H Activation | A primary ligand (e.g., sulfoxide, N-heterocycle) assists in the cleavage of the allylic C–H bond to form a π-allyl-Pd(II) intermediate. nih.govresearchgate.net | Can assist in stabilizing the palladium complex. |
| Nucleophilic Attack | The ligand framework influences the regioselectivity and stereoselectivity of the attack by the nucleophile (e.g., acetate). | Acts as a π-acidic ligand to promote nucleophilic attack on the π-allyl complex. nih.govnih.gov |
| Reductive Elimination | Can influence the rate of product formation and release. | May facilitate the displacement of the allylic acetate product from the Pd(0) center. nih.gov |
| Catalyst Regeneration | Stabilizes the Pd(0) intermediate before re-oxidation. | Oxidizes Pd(0) back to the active Pd(II) state, closing the catalytic cycle. nih.gov |
Site-Selectivity and Reactivity Profiles for Terminal Olefins
The terminal olefin of the allyl group in this compound presents a distinct reactivity profile compared to the internal, electron-poor olefin of the crotonate moiety. In many catalytic reactions, this terminal double bond is the preferred site of reaction. Palladium-catalyzed allylic C–H oxidation, for example, typically shows high selectivity for terminal olefins. nih.gov
The selectivity is governed by several factors. Steric accessibility often favors the less hindered terminal position for catalyst coordination. Furthermore, the electronic nature of the catalyst and substrate plays a key role. In Pd(II)/bis-sulfoxide catalyzed C–H oxidation, excellent regioselectivity for linear allylic products from terminal olefins is observed. nih.gov Mechanistic studies suggest that the reaction proceeds via the formation of a π-allylpalladium intermediate at the terminal position. researchgate.net
In the context of C-H amination, manganese-based catalysts have shown remarkable site-selectivity. For substrates containing multiple double bonds, amination occurs preferentially at the most electron-rich site. nih.gov This electronic preference would strongly favor the allyl group's terminal double bond in this compound over the electron-deficient crotonate double bond. Conversely, cobalt-catalyzed intermolecular allylic C–H aminations have demonstrated orthogonal site-selectivity, showing reactivity only with electron-deficient arylcrotonate esters, highlighting how catalyst choice can completely reverse the site of reaction. nih.gov The development of chiral ligands, such as chiral aryl sulfoxide-oxazoline (ArSOX) ligands for palladium, has enabled highly enantioselective allylic C–H oxidation of terminal olefins, further underscoring the synthetic utility of targeting this specific site. nih.gov
Ruthenium-Catalyzed Hydrosilylation of Unsaturated Compounds
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for producing organosilicon compounds. researchgate.net Ruthenium complexes are effective catalysts for this transformation, capable of acting on various unsaturated substrates, including the olefinic bonds within this compound. researchgate.netresearchgate.net
Mechanistic Investigations of Ruthenium Catalysts
The mechanism of ruthenium-catalyzed hydrosilylation can be complex and is often dependent on the specific catalyst, substrate, and silane (B1218182) used. acs.orgcapes.gov.br One of the classical proposed mechanisms is the Chalk-Harrod pathway, which involves the oxidative addition of the hydrosilane to the metal center, followed by substrate coordination, migratory insertion, and reductive elimination. researchgate.net
However, detailed studies have revealed more intricate cycles. For some ruthenium systems, a modified Chalk-Harrod cycle is operative. acs.org Stoichiometric reaction studies and NMR spectroscopic identification of intermediates have shown that the catalytic process can involve multiple interconnected cycles. acs.org For example, a catalytic cycle can be initiated by the insertion of an unsaturated substrate into the Ru-H bond of a ruthenium-hydride complex. acs.org The resulting intermediate then reacts with the hydrosilane to release the product and regenerate the catalyst. acs.org Concurrently, a side reaction can generate a ruthenium-silyl complex, which initiates a second catalytic cycle involving the insertion of the substrate into the Ru-Si bond. acs.org The two cycles can be interconnected, with intermediates from one pathway feeding into the other. acs.org The electrophilicity of the silicon center in certain ruthenium silylene catalyst intermediates has been noted, influencing the subsequent addition to the olefin. capes.gov.br
Regio- and Stereoselectivity in Alkylsilane and Allylsilane Formation
When this compound is subjected to ruthenium-catalyzed hydrosilylation, the reaction can potentially occur at either the allyl or the crotonate double bond. The outcome is highly dependent on the catalyst and reaction conditions. Research on a similar substrate, trans-benzyl crotonate, using a second-generation Hoveyda-Grubbs ruthenium catalyst and triethylsilane, revealed a competition between reduction and silylation. mdpi.com
The primary reaction observed was the reduction of the crotonate double bond to form the corresponding saturated ester, benzyl (B1604629) butyrate. mdpi.com However, an unexpected silylated product, benzyl (4-triethylsilyl)-trans-crotonate, was also formed. mdpi.com This product is an allylsilane, resulting from silylation at the methyl group of the crotonate moiety, which becomes an allylic position upon isomerization. This suggests a reaction pathway involving initial isomerization of the crotonate, followed by silylation. mdpi.com At low concentrations of the silane, the formation of the allylsilane was more significant, while higher silane concentrations favored the reduction product. mdpi.com This is attributed to the increased availability of ruthenium hydride species at higher silane concentrations, which promotes the reduction pathway. mdpi.com
The hydrosilylation of the terminal allyl group would lead to an alkylsilane. Ruthenium-catalyzed hydrosilylation of terminal alkenes often yields the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon. researchgate.netresearchgate.net Therefore, in the case of this compound, a ruthenium-catalyzed hydrosilylation could theoretically yield a mixture of the reduced crotonate, the allylsilane from the crotonate moiety, and the terminal alkylsilane from the allyl group, with the product distribution being tunable by the choice of catalyst and conditions.
Table 2: Product Distribution in Ruthenium-Catalyzed Reaction of trans-Benzyl Crotonate with Triethylsilane mdpi.com
| Entry | Triethylsilane (equiv.) | Benzyl Butyrate (Reduction Product) Yield | Benzyl (4-triethylsilyl)-trans-crotonate (Allylsilane Product) Yield |
| 1 | 0.5 | 13% | 20% |
| 2 | 1.0 | 44% | 15% |
| 3 | 2.5 | 60% | 10% |
| 4 | 5.0 | 75% | 7% |
Catalytic Asymmetric Alkenyl C(sp²)-H Bond Functionalization
The direct functionalization of C(sp²)–H bonds on alkenes is a highly atom-economical strategy for constructing complex molecules. researchgate.netrsc.org Applying this approach asymmetrically to the crotonate moiety of this compound allows for the creation of chiral centers. Transition metal catalysis, particularly with rhodium, has been instrumental in advancing this field. rsc.orgresearchgate.net
The strategy often involves a directing group to position the metal catalyst near the target C–H bond. rsc.org For substrates like acryl amides, which are structurally related to the crotonate system, Rh(III) catalysts bearing chiral cyclopentadienyl (B1206354) (Cp*) ligands can achieve enantioselective [4+1] annulation reactions with allenes. researchgate.net This process involves C–H activation, migratory insertion, and cyclization to build complex heterocyclic structures with high enantioselectivity. researchgate.net While direct application to this compound would require suitable derivatization to install a directing group, these studies demonstrate the principle of achieving high enantioselectivity in functionalizing an electron-poor alkenyl system.
Enantioselective Cross-Coupling Strategies
Enantioselective cross-coupling reactions provide a powerful means to form C-C bonds with stereocontrol. For a molecule like this compound, such strategies can be applied to either the allyl or the crotonate fragment.
Allyl-Allyl Cross-Coupling: The allyl group is a classic substrate for the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution. wikipedia.org The development of chiral phosphine ligands has enabled highly enantioselective versions of this reaction. wikipedia.org More recently, catalytic enantioselective allyl-allyl cross-coupling has emerged as a method to form 1,5-dienes, which are common structural motifs. nih.govrsc.orgnih.gov Using a chiral palladium catalyst, an allylboronate can be coupled with an allyl electrophile to generate products with adjacent stereocenters in high yield and enantioselectivity. nih.govnih.gov This strategy could be envisioned for this compound, where it could act as the allyl electrophile (after conversion of the terminal C-H to a C-leaving group bond) or be transformed into an allylboron reagent.
Heck Coupling: The crotonate moiety, as an activated alkene, is a suitable partner for Heck reactions. Asymmetric Heck reactions can establish chiral centers, including quaternary centers, adjacent to the double bond. While intermolecular asymmetric Heck reactions with simple acrylates can be challenging, intramolecular variants are often highly successful.
The combination of different catalytic strategies offers a modular approach to functionalizing this compound. For example, a copper-catalyzed hetero-allylic asymmetric alkylation (h-AAA) followed by a ruthenium-catalyzed ring-closing metathesis (RCM) has been used to synthesize chiral γ-butenolides, demonstrating how sequential catalytic reactions can build molecular complexity from simple olefinic precursors. researchgate.net
Table 3: Examples of Enantioselective Cross-Coupling Strategies Relevant to this compound's Moieties
| Reaction Type | Moiety | Catalyst/Ligand Example | Product Type | Typical Enantioselectivity (ee) |
| Allyl-Allyl Coupling nih.gov | Allyl | [(allyl)PdCl]₂ / (R)-methoxyfurylbiphep | Chiral 1,5-dienes | Up to 99% |
| Allylic Alkylation researchgate.net | Crotonate (as precursor) | Cu(I) / (R)-Tol-BINAP | Chiral diolefinic esters | >95% |
| [4+1] Annulation researchgate.net | Crotonate (amide analogue) | [CpRhCl₂]₂ / Chiral Cp Ligand | Enantioenriched γ-lactams | Up to 94% |
| Allylic C-H Oxidation nih.gov | Allyl | Pd(OAc)₂ / Chiral ArSOX Ligand | Chiral isochromans | Up to 98% |
Kinetic Resolution in Asymmetric Synthesis
Kinetic resolution is a pivotal strategy for the separation of enantiomers from a racemic mixture, predicated on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. dokumen.pub This method is particularly effective when one enantiomer reacts significantly faster than the other, allowing for the isolation of the unreacted, slow-reacting enantiomer and the product from the fast-reacting enantiomer, both in high enantiomeric purity. researchgate.netprinceton.edu For a kinetic resolution to be efficient, the ratio of the reaction rates (kR/kS), known as the enantiomeric ratio (E), should be high, typically greater than 20. princeton.edu
In the context of allylic systems similar to this compound, kinetic resolution has been successfully applied to various substrates, including allylic alcohols and boronates. The principles underlying these resolutions are directly applicable to the asymmetric synthesis of chiral molecules derived from or related to this compound.
Key Research Findings:
Enzymatic and Non-Enzymatic Catalysis: Both enzymatic (e.g., lipases) and non-enzymatic (e.g., transition-metal complexes) catalysts have proven effective for the kinetic resolution of racemic allylic compounds. researchgate.netmdpi.com Lipases are widely used to catalyze the transesterification of racemic alcohols, where the enzyme preferentially acylates one enantiomer at a much higher rate. mdpi.com
Dynamic Kinetic Resolution (DKR): A more advanced approach, dynamic kinetic resolution, offers the potential to convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org DKR combines a rapid, in-situ racemization of the starting material with a highly selective kinetic resolution. mdpi.comwikipedia.org This requires a catalyst for racemization that is compatible with the resolution catalyst. For instance, a lipase-catalyzed acylation can be coupled with a ruthenium catalyst that facilitates the racemization of the slower-reacting alcohol enantiomer. wikipedia.org
Application to Allylic Systems: The kinetic resolution of racemic secondary allyl boronates has been achieved, yielding highly enantioenriched reagents. nih.gov These resolved boronates are stable and can be used in subsequent stereoselective syntheses, such as the preparation of homoallylic amines, with excellent transfer of chirality. nih.gov Similarly, the kinetic resolution of primary allylic alcohols has been a key step in the asymmetric synthesis of natural products like (+)-grandisol. researchgate.net
The data below summarizes representative catalytic systems used in the kinetic resolution of allylic compounds, illustrating the conditions and selectivities achieved.
| Substrate Type | Catalytic System | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Racemic Alcohols | Lipase (B570770) (e.g., CAL-B) + Acyl Donor | Enzymatic Transesterification | Separation of enantiomers; one is acylated, the other remains an alcohol. | mdpi.com |
| Racemic Alcohols | Lipase + Ru-complex | Dynamic Kinetic Resolution (DKR) | Theoretically 100% yield of a single enantiomer product. | mdpi.comwikipedia.org |
| Secondary Allyl Boronates | Chiral Catalyst | Kinetic Resolution | Generation of highly enantioenriched allyl boronates. | nih.gov |
| Primary Allylic Alcohol | Transition-Metal Catalyst | Catalytic Kinetic Resolution | Resolved alcohol with 95% e.e. for natural product synthesis. | researchgate.net |
Molecular Rearrangement Reactions
Molecular rearrangements are fundamental processes in which the carbon skeleton or functional groups of a molecule are reorganized. For this compound and related structures, Claisen and allylic acetate rearrangements are of significant mechanistic and synthetic interest.
Claisen Rearrangements (e.g.,rsc.orgrsc.org-Sigmatropic Shifts)
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, classically defined as the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgwikipedia.org The reaction is typically thermally induced and proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. organic-chemistry.orgnrochemistry.com This pathway ensures a high degree of stereospecificity. The formation of a stable carbonyl group in the product makes the reaction essentially irreversible. wikipedia.orgnrochemistry.com
While this compound is an ester, not an ether, the Ireland-Claisen rearrangement provides a direct pathway for its participation in this type of transformation. wikipedia.orglibretexts.org This variant involves the reaction of an allylic carboxylate, such as this compound, with a strong base (e.g., lithium diisopropylamide) to form an enolate, which is then trapped with an electrophile like chlorotrimethylsilane (B32843) to generate a silyl ketene (B1206846) acetal (B89532). wikipedia.orglibretexts.org This intermediate is structurally analogous to an allyl vinyl ether and readily undergoes the rsc.orgrsc.org-sigmatropic shift, even at room temperature, to yield a γ,δ-unsaturated carboxylic acid upon hydrolysis. wikipedia.org
Mechanistic Steps of Ireland-Claisen Rearrangement:
Enolate Formation: A strong base deprotonates the α-carbon of the allylic ester.
Silyl Ketene Acetal Formation: The resulting enolate is trapped with a silylating agent (e.g., TMSCl). libretexts.org
rsc.orgrsc.org-Sigmatropic Rearrangement: The silyl ketene acetal undergoes a concerted rearrangement through a cyclic transition state.
Hydrolysis: The resulting silyl ester is hydrolyzed to the corresponding carboxylic acid.
The stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the intermediate silyl ketene acetal.
Allylic Acetate Rearrangements
Allylic acetate rearrangements, also known as allylic transpositions, typically involve the 1,3-migration of an acetate group. These reactions are often catalyzed by transition metals, most notably palladium and gold. researchgate.netresearchgate.netorganic-chemistry.org
Research on the palladium(0)-catalyzed rearrangement of methyl 2-acyloxybut-3-enoates to methyl 4-acyloxycrotonates provides a relevant model. researchgate.net This transformation is efficient at room temperature using a catalyst like Pd(PPh₃)₄. researchgate.netresearchgate.net Crossover experiments have demonstrated that the mechanism is intermolecular. It proceeds through the formation of an intermediate π-allyl palladium(II) complex, which is then attacked by the acetate nucleophile at the alternate allylic position. researchgate.netresearchgate.net
Gold(I) complexes, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have also been shown to catalyze the isomerization of allylic acetates. organic-chemistry.org Mechanistic proposals suggest that the gold(I) catalyst coordinates to the alkene, activating it for an intramolecular nucleophilic attack by the acetate. This leads to a six-membered acetoxonium intermediate, which subsequently rearranges to deliver the isomerized product. organic-chemistry.org
The table below summarizes findings for catalyzed allylic ester rearrangements.
| Catalyst System | Substrate Example | Product Example | Proposed Intermediate | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ (2 mol%) | Methyl 2-acetoxybut-3-enoate | Methyl 4-acetoxycrotonate | π-allyl palladium(II) complex | researchgate.netresearchgate.net |
| [(NHC)AuI] / AgBF₄ | Generic Allylic Acetate | Isomerized Allylic Acetate | Six-membered acetoxonium ion | organic-chemistry.org |
Polymerization and Copolymerization Studies of Allyl Crotonate
Cyclopolymerization of Allyl Crotonate
The tendency of unsymmetrical dienes like this compound to undergo cyclopolymerization is significantly enhanced when one of the double bonds has a lower polymerization tendency. kpi.ua This principle suggests that the lower the polymerizability of the monofunctional counterparts, the higher the cyclopolymerizability of the diene, provided it can be polymerized. kpi.ua In the case of this compound, the presence of the less reactive crotonyl group alongside the allyl group promotes the formation of cyclic structures within the polymer chain. kpi.ua
Electron Spin Resonance (ESR) spectroscopy has been a critical tool for elucidating the mechanism of this compound's cyclopolymerization. kpi.ua By using various initiating species such as amino, hydroxyl, and phenyl radicals, researchers can study the intermediate radicals formed during polymerization. kpi.ua These studies provide insights into the reactivity of the different double bonds and the rate-determining steps of the polymerization process. kpi.ua ESR studies have revealed that during the polymerization of this compound, both cyclized and uncyclized radicals are formed. kpi.ua
In dienes containing an allyl group, the reactivity of the second double bond plays a crucial role in determining the degree of cyclization. kpi.ua If the other double bond is highly polymerizable, the resulting polymers tend to have very low degrees of cyclization, with the pendant double bonds being almost exclusively allyl groups. kpi.ua Conversely, when the other double bond, such as the crotonyl group in this compound, has a lower polymerization tendency, the cyclopolymerizability of the monomer is enhanced. kpi.ua ESR studies have indicated that the reactivity of the crotonyl group is lower than that of the allyl group. kpi.ua
The rate of intramolecular cyclization is a key factor in the cyclopolymerization of dienes. ESR studies comparing this compound with other dienes, such as N-methyl-N-allylmethacrylamide (MAMA), have shown that the rate of intramolecular cyclization for this compound is slower. kpi.ua This difference in cyclization rates can be attributed to the electronic and steric properties of the respective monomers. kpi.ua
The nature of the pendant, or residual, double bonds in the polymer provides valuable information about the polymerization mechanism. In the case of poly(this compound), the details of the pendant double bonds can vary, reflecting the complexities of the polymerization process. kpi.ua The specific types of pendant double bonds detected in the polymer structure help to confirm the reaction pathways and the relative reactivities of the allyl and crotonyl groups. kpi.ua
Intramolecular Cyclization Rates
Lewis Pair Polymerization (LPP) of Crotonate Monomers
Lewis Pair Polymerization (LPP) has emerged as an effective method for polymerizing challenging monomers like crotonates, which are not readily polymerized by conventional methods. acs.orgacs.org This technique utilizes a combination of a Lewis acid and a Lewis base to initiate and control the polymerization. acs.orgacs.org
For instance, the polymerization of methyl crotonate has been successfully achieved using Lewis pairs composed of an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) as the Lewis base and a group 13 Lewis acid. acs.orgacs.org This approach has yielded high-molecular-weight poly(methyl crotonate). acs.orgacs.org The mechanism can proceed either catalytically, producing lower molecular weight polymers, or non-catalytically, leading to high-molecular-weight polymers. acs.orgacs.org Mechanistic investigations have pointed to both nucleophilic and basic initiation pathways. acs.orgacs.org
Table 1: Lewis Pair Polymerization of Methyl Crotonate (MC)
| Lewis Pair Components | Polymerization Type | Resulting Polymer |
|---|---|---|
| NHC/NHO + Group 13 Lewis Acid | Catalytic | Lower molecular weight PMC |
| NHC/NHO + Group 13 Lewis Acid | Non-catalytic | High-molecular-weight PMC |
| KOtBu + MAD | Basic Pathway | High-molecular-weight vinyl-functionalized PMC |
Data sourced from multiple studies on Lewis Pair Polymerization of crotonates. acs.orgacs.org
A significant advantage of LPP is its potential for chemoselectivity, which is the ability to selectively polymerize one functional group while leaving another intact. royalsocietypublishing.org This is particularly valuable for multifunctional monomers. royalsocietypublishing.org In the context of monomers containing multiple vinyl groups, LPP can proceed exclusively through polyaddition across a conjugated double bond, without affecting other double bonds like γ-vinyl or γ-allyl groups. royalsocietypublishing.org
For example, the Lewis pair polymerization of multivinyl-functionalized γ-butyrolactones using an N-heterocyclic carbene Lewis base and a strong organo-Lewis acid like E(C6F5)3 (where E is Al or B) demonstrates quantitative chemoselectivity. royalsocietypublishing.org The polymerization selectively occurs at the α-methylene double bond, producing high-molecular-weight functionalized polymers with the other double bonds preserved for potential post-polymerization modifications. royalsocietypublishing.org This approach allows for the synthesis of functional polymers that are soluble and can be thermally cured into crosslinked materials. royalsocietypublishing.org
Mechanism of Cyclic Vinyl Polymer Synthesis
The synthesis of cyclic vinyl polymers represents a significant challenge in polymer chemistry, as chain growth and cyclization events typically compete, leading to products with poor control over molecular weight and high dispersity. researchgate.netnih.gov A recently uncovered mechanism, Lewis Pair Polymerization (LPP), offers a pathway for spatial and temporal control over these processes, enabling the synthesis of precision cyclic vinyl polymers. researchgate.netnih.gov This method operates on polar vinyl monomers and allows for the regulation of when and where the cyclization step occurs. researchgate.net
The core of the LPP mechanism involves the formation of an E/Z ion pair as the initiating species. researchgate.net A combined experimental and theoretical study demonstrated that in this process, cyclization takes place only after all the monomer has been consumed. nih.gov The ring-closure occurs through a conjugate addition of the propagating chain end to a specific site on the initiating chain end. nih.gov This temporal separation of polymerization and cyclization allows the formation of precision cyclic polymers and block copolymers with predictable molecular weights and very low dispersity (around 1.03). researchgate.netnih.gov
Role of Deprotonative Chain Transfer and Ring-Closing Steps
In the Lewis Pair Polymerization (LPP) mechanism for creating cyclic polymers, deprotonation is the key initiating step. For instance, in the polymerization of methyl crotonate (an analogue of this compound), an initiator is generated via a deprotonative mechanism, creating an ion pair with two geometric isomers (E/Z). researchgate.net This ion pair then initiates chain growth.
Crucially, the ring-closing step is not a random chain transfer event that competes with propagation. Instead, it is a controlled terminal event. The mechanism ensures that the chain end remains "living" until all monomer is consumed. nih.gov Once polymerization is complete, the propagating chain end, which is nucleophilic, attacks the electrophilic initiating end of the same chain in a controlled SN2-type ring-closure. acs.org This prevents the formation of linear polymers via premature quenching or uncontrolled chain transfer, ensuring that the final product has a cyclic topology. researchgate.net This control over the ring-closure step is what distinguishes it from typical cyclopolymerization, where intramolecular chain transfer (backbiting) is a competing and often undesirable side reaction.
Application to Methyl Crotonate Polymerization
While alkyl crotonates, including methyl crotonate, are known to be difficult to polymerize using common radical initiators, alternative methods have been developed. nih.gov Lewis Pair Polymerization (LPP) has been successfully applied to methyl crotonate, reacting it with a Lewis acid/base pair to form an E/Z ion pair that initiates polymerization. researchgate.net
Another effective method for polymerizing alkyl crotonates is Group-Transfer Polymerization (GTP). acs.org Using organic acid catalysts, various crotonates can be successfully polymerized. acs.org For example, the GTP of ethyl crotonate can be initiated with 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) and catalyzed by C₆H₅CHTf₂ at -40 °C. acs.org This system demonstrates living characteristics, with the polymer's molecular weight increasing linearly while maintaining a narrow molecular weight distribution (MWD). acs.org The polymerization kinetics show a pseudo-first-order relationship between monomer conversion and reaction time. acs.org This approach has been used to polymerize a range of linear and branched alkyl crotonates. acs.org
Table 1: Group-Transfer Polymerization of Various Alkyl Crotonates Conditions: [M]₀/[I]₀/[catalyst]₀ = 100/1/0.1 at -40 °C for 24 h.
| Monomer | Yield (%) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) |
|---|---|---|---|
| Ethyl Crotonate | 72 | 8,300 | 1.20 |
| n-Propyl Crotonate | 78 | 9,700 | 1.15 |
| n-Butyl Crotonate | 64 | 8,400 | 1.15 |
Data sourced from acs.org. Mₙ = Number-average molecular weight; MWD = Molecular weight distribution.
Radical Polymerization and Copolymerization Kinetics
Allyl monomers, including this compound, generally exhibit low reactivity in conventional free-radical polymerization, often resulting in oligomers or low molecular weight polymers. researchgate.netgantrade.com This behavior is attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, creating a stable and less reactive allyl radical that is slow to reinitiate polymerization. researchgate.net
Despite the difficulty in homopolymerization, this compound can participate in radical copolymerization. capes.gov.br The kinetics of such reactions are highly dependent on the comonomer. For instance, copolymerization with electron-accepting monomers can proceed efficiently. cmu.eduepa.gov The reactivity of crotonates in radical reactions is generally lower than that of methacrylates. researchgate.net The kinetics of these copolymerizations are often analyzed using models like the Kelen–Tüdös method to determine copolymerization parameters, which provide insight into the nature of the polymer network formed. tuwien.at Quantum chemistry is also increasingly used as a tool to predict the kinetics of individual reactions in free radical polymerization, offering a way to understand complex copolymerization mechanisms. mdpi.com
Complex-Radical Alternating Copolymerization
A significant pathway for the copolymerization of this compound is through complex-radical alternating copolymerization. This mechanism is particularly effective when an electron-donor monomer, such as an allyl compound, is paired with a strong electron-acceptor monomer. cmu.edu The formation of a charge-transfer complex (CTC) between the two monomers can significantly influence their relative reactivities and promote an alternating sequence in the resulting polymer chain. cmu.eduepa.gov This approach allows for the incorporation of allyl monomers into high-molecular-weight polymers, which is otherwise challenging via conventional radical polymerization. epa.gov
Studies on the copolymerization of butyl crotonate (an analogue of this compound) with 2-methylen-1,3-dioxepane (MDO) demonstrate a strong tendency to form alternating copolymers. nih.gov The resulting copolymer composition remains near 50% over a wide range of monomer feed compositions, which is a hallmark of alternating copolymerization. nih.gov This alternating nature is supported by the experimentally determined reactivity ratios. nih.gov
The tendency of a copolymerization reaction to proceed in an alternating fashion is quantified by the monomer reactivity ratios (r₁ and r₂). For an ideal alternating copolymerization, both r₁ and r₂ are close to zero. In the radical copolymerization of butyl crotonate (BCr) and 2-methylen-1,3-dioxepane (MDO), the reactivity ratios were estimated as rBCr = 0.017 and rMDO = 0.105. nih.gov These low values indicate that each radical strongly prefers to react with the other type of monomer, leading to a highly alternating polymer structure. nih.gov
Table 2: Reactivity Ratios for the Copolymerization of Butyl Crotonate (BCr) and 2-Methylen-1,3-dioxepane (MDO)
| Reactivity Ratio | Value |
|---|---|
| rBCr | 0.017 ± 0.007 |
| rMDO | 0.105 ± 0.013 |
Data sourced from nih.gov.
The kinetic order of the reaction provides further insight into the mechanism. In related systems, such as the group-transfer polymerization of ethyl crotonate, the polymerization follows a pseudo-first-order relationship with respect to monomer concentration, indicating a constant concentration of active propagating species. acs.org
Two primary models are proposed to explain the mechanism of alternating copolymerization: the "free-monomer" model and the "complex" or "mixed" model. libretexts.org
The "Free-Monomer" model posits that chain growth occurs through the sequential addition of free monomer molecules to the propagating radical chain end. The strong alternation is explained by the high preference of a radical ending in one monomer unit to add to the comonomer with opposite polarity. libretexts.org
The "Complex" or "Mixed" model suggests that a charge-transfer complex (CTC) forms between the electron-donor and electron-acceptor monomers prior to polymerization. cmu.edu The propagating radical can then add to this pre-formed complex. The "mixed" model allows for both the addition of the CTC and the addition of free monomers to occur simultaneously. The formation of a copolymer with a consistent 50% composition across a broad range of monomer feed ratios, as observed in the butyl crotonate-MDO system, provides strong evidence for a mechanism dominated by cross-propagation, which is consistent with the predictions of the complex participation model. nih.gov
Contribution of Charge Transfer Complexes (CTCs)
In radical copolymerization, the formation of a charge-transfer complex (CTC) between an electron-donor monomer and an electron-acceptor monomer can significantly influence the reaction kinetics and the structure of the resulting copolymer, often leading to a higher tendency for alternation. Studies on monomers structurally related to this compound suggest that CTC formation can play a crucial role.
For instance, the radical copolymerization of allyl cinnamate, which also contains donor (allyl) and acceptor (β-phenylacryl) double bonds, with the strong acceptor maleic anhydride (B1165640) proceeds via a complex mechanism. kpi.ua The formation of a CTC between the comonomers is a key factor, and the chain growth is proposed to occur through the participation of both the CTC and free monomers. kpi.ua Similarly, spectroscopic studies have confirmed the existence of a 1:1 charge-transfer complex between crotonic acid and styrene (B11656), with an equilibrium constant (K_c) determined to be 0.098 L/mol in chloroform (B151607) at 15°C. cmu.edu
While direct studies on CTCs in this compound polymerization are not extensively documented, the behavior of related systems provides strong evidence that such complexes could form, particularly when copolymerized with strong electron-acceptor or electron-donor comonomers. The formation of a CTC would likely suppress the degradative chain transfer typical of allylic monomers and favor an alternating copolymer structure. kpi.ua
Copolymerization Kinetics with Various Comonomers
Alkyl crotonates, including this compound, are known to be challenging monomers for homopolymerization via radical methods due to low propagation rates and unfavorable reactivity ratios. nih.gov However, they can be incorporated into copolymers. The copolymerization kinetics, typically described by monomer reactivity ratios (r₁ and r₂), provide insight into the relative rates at which a growing polymer chain adds the same monomer versus the comonomer.
Studies on crotonate esters reveal a strong tendency towards alternating copolymerization, as their reactivity ratios are often close to zero. For example, in the radical copolymerization of methyl crotonate (MC) with styrene (St), the reactivity ratios were found to be r₁ (St) = 26.0 and r₂ (MC) = 0.01. researchgate.net The high value for styrene and the near-zero value for methyl crotonate indicate that a growing polystyrene radical chain will almost exclusively add another styrene monomer, while a growing poly(methyl crotonate) radical will strongly prefer to add a styrene monomer, leading to copolymers with isolated crotonate units.
A similar trend was observed in the free-radical copolymerization of n-butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO). The experimentally determined reactivity ratios were r_MDO = 0.105 ± 0.013 and r_BCr = 0.017 ± 0.007. nih.gov Both values being significantly less than one indicates a preference for cross-propagation, resulting in a copolymer with a largely alternating structure. nih.gov This behavior is advantageous for creating degradable polymers, as it ensures a regular distribution of the ester groups from the crotonate monomer along the polymer backbone. nih.gov
Table 1: Reactivity Ratios for Copolymerization of Alkyl Crotonates with Comonomers
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Type |
| Styrene | Methyl Crotonate | 26.0 researchgate.net | 0.01 researchgate.net | Nearly Ideal |
| 2-Methylen-1,3-dioxepane | n-Butyl Crotonate | 0.105 ± 0.013 nih.gov | 0.017 ± 0.007 nih.gov | Alternating |
Note: Data for this compound is not explicitly available; values for related alkyl crotonates are presented.
Group-Transfer Polymerization (GTP) of Alkyl Crotonates
Group-transfer polymerization (GTP) has emerged as a powerful method for the controlled polymerization of α,β-unsaturated carbonyl compounds, including alkyl crotonates. This technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (MWD). researchgate.netacs.org
Recent advancements have demonstrated the successful GTP of various alkyl crotonates using organic superacid catalysts. acs.org This approach avoids the use of toxic heavy-metal catalysts previously employed. acs.org For instance, the GTP of ethyl crotonate (EtCr) using an organic superacid catalyst and a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) initiator can produce poly(ethyl crotonate) (PEtCr) in quantitative yield (>99%) with a narrow MWD of 1.14. researchgate.net The polymerization proceeds smoothly for linear alkyl crotonates like methyl, ethyl, and n-butyl crotonate, although yields may decrease with increased steric hindrance in the alkyl ester group. acs.org
Table 2: Group-Transfer Polymerization of Ethyl Crotonate (EtCr) with Different Catalysts
| Catalyst | Time (h) | Yield (%) | M_n (SEC, g/mol ) | MWD (M_w/M_n) |
| C₆H₅CHTf₂ | 24 | 69 | 10,200 | 1.20 |
| HNTf₂ | 24 | 66 | 10,700 | 1.14 |
| Tf₂NSiMe₃ | 24 | 72 | 11,100 | 1.20 |
Conditions: [M]₀/[I]₀/[catalyst]₀ = 100/1/0.1 at -40°C. M=EtCr, I=MTS. Source: acs.org
Influence of Lewis Acid Catalysts and Initiators
The choice of catalyst and initiator is critical in the group-transfer polymerization of alkyl crotonates, significantly affecting the reaction control, polymer yield, and stereoregularity. Both inorganic and organic Lewis acids have been utilized as catalysts. Early systems employed transition-metal Lewis acids like mercury(II) iodide (HgI₂) or cadmium(II) iodide (CdI₂). researchgate.net More recently, metal-free organic superacids, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂), and silicon-based Lewis acids like N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides (Tf₂NSiR₃), have been developed as effective catalysts. researchgate.netacs.org
The initiator is typically a silyl ketene acetal (SKA), such as 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS). researchgate.net The structure of the SKA, particularly the steric bulk of the trialkylsilyl group, plays a crucial role in the polymerization process. The combination of the Lewis acid catalyst and the SKA initiator facilitates the controlled addition of monomer units to the growing polymer chain. The reaction temperature is also a key parameter; for example, in the GTP of ethyl crotonate, polymerization at -40°C provides a good balance of high monomer conversion and a narrow molecular weight distribution. acs.org
Control of Polymer Stereoregularity (Disyndiotacticity)
A significant advantage of GTP for alkyl crotonates is the ability to control the stereochemistry of the polymer backbone, specifically achieving high disyndiotacticity. researchgate.net Disyndiotactic polymers have a regular alternating arrangement of stereocenters, which can lead to enhanced thermal and mechanical properties. researchgate.net
The control over stereoregularity is primarily influenced by the steric hindrance of the silyl moieties on both the Lewis acid catalyst and the silyl ketene acetal (SKA) initiator, as well as the polymerization temperature. researchgate.net Increasing the bulkiness of the trialkylsilyl groups (e.g., from trimethylsilyl (B98337) to triethylsilyl) on the catalyst and initiator enhances the disyndiotacticity of the resulting polymer. researchgate.net Lowering the polymerization temperature also favors the formation of a more stereoregular structure. researchgate.net
This high degree of stereocontrol has a profound impact on the polymer's properties. For instance, poly(ethyl crotonate) with a high disyndiotacticity of 92% exhibits a glass transition temperature (T_g) of 201°C, whereas a less stereoregular sample with 53% disyndiotacticity has a T_g of only 82°C. researchgate.net
Table 3: Effect of Disyndiotacticity on the Glass Transition Temperature (T_g) of Poly(ethyl crotonate)
| Disyndiotacticity (%) | T_g (°C) |
| 53 | 82 |
| 61 | 104 |
| 75 | 145 |
| 85 | 177 |
| 92 | 201 |
Source: researchgate.net
Coordination Polymerization Techniques
Coordination polymerization, famously exemplified by Ziegler-Natta catalysts, offers a powerful route to stereoregular polymers. wikipedia.orglibretexts.org These catalysts, typically based on transition metals like titanium in combination with organoaluminum cocatalysts, function by coordinating with the monomer and directing its insertion into the growing polymer chain. wikipedia.org This mechanism allows for precise control over the polymer's tacticity (isotactic or syndiotactic). nih.gov
However, traditional Ziegler-Natta catalysts are primarily effective for nonpolar monomers like ethylene (B1197577) and propylene. libretexts.org They are generally not suitable for polymerizing polar monomers such as acrylates and other vinyl esters due to catalyst poisoning by the polar functional groups. nih.gov While standard Ziegler-Natta systems may not be directly applicable to this compound, research into modified coordination catalysts continues. For example, lanthanide complexes, including those with amidinate and guanidinate ligands, have proven to be highly efficient catalysts for the ring-opening polymerization of cyclic esters like lactide and β-butyrolactone, which share the ester functionality with crotonates. capes.gov.brrsc.org These catalysts operate via a coordination-insertion mechanism and can provide excellent control over polymer molecular weight and stereochemistry. capes.gov.br
Synthesis of Statistical and Block Copolymers via Titanium-Mediated Methods
Titanium-based catalysts are central to many coordination polymerization systems. wikipedia.org While the direct synthesis of poly(this compound) block copolymers using these methods is not widely reported, studies on related systems provide valuable insights. For instance, titanium alkoxides like Ti(OiPr)₄ have been used to catalyze the ring-opening polymerization of β-butyrolactone. uni-stuttgart.de In these reactions, the elimination of hydroxyl end-groups can lead to the formation of crotonate-type alkenes as a side reaction, indicating an interaction between the titanium center and the crotonate structure. uni-stuttgart.de
Furthermore, chiral half-titanocene complexes have been successfully employed for the coordination polymerization of functional monomers like allyl isocyanate to produce well-defined statistical and block copolymers. rsc.org This demonstrates the potential of titanium-mediated methods to control the polymerization of monomers bearing reactive allyl groups, preventing the side reactions that often plague radical polymerization. The synthesis of block copolymers is achieved through the sequential addition of monomers, a hallmark of living or controlled polymerization techniques. rsc.org The development of titanium-based catalysts that are tolerant to the ester group of crotonates while effectively controlling the polymerization of both the crotonate and allyl functionalities remains an area of active research.
Determination of Monomer Reactivity Ratios
Similarly, allyl monomers are known for their low reactivity in radical polymerizations due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, forming a stable, less reactive allylic radical. nih.govnih.gov Studies on allyl acetate (B1210297) (AAc) copolymerization highlight this trend. For example, in copolymerization with methyl methacrylate (B99206) (MMA) and styrene (S), the reactivity ratios for allyl acetate are very low (rAAc = 0.024 with MMA; rAAc = 0.021 with styrene), while the comonomer reactivity ratios are very high (rMMA = 41; rS = 66), indicating that both the polymethyl methacrylate and polystyrene radicals show a strong preference for adding to their own monomer type over allyl acetate. researchgate.net
Given that this compound combines both of these challenging functionalities, it is expected to exhibit very low reactivity ratios (r ≈ 0) when copolymerized with more reactive vinyl monomers. The resulting copolymer would likely have a low incorporation of this compound, with the units distributed rather than in blocks.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (for M₁) | r₂ (for M₂) | Reference |
| n-Butyl Crotonate | 2-Methylen-1,3-dioxepane | 0.017 ± 0.007 | 0.105 ± 0.013 | nih.gov |
| Allyl Acetate | Methyl Methacrylate | 0.024 ± 0.009 | 41 ± 6 | researchgate.net |
| Allyl Acetate | Styrene | 0.021 ± 0.001 | 66 ± 4 | researchgate.net |
| Allyl Acetate | Vinyl Acetate | 0.43 | 1.8 | researchgate.net |
| Acrylonitrile (B1666552) | Allyl Alcohol | 1.87 | 0.05 | pjsir.org |
Post-Polymerization Functionalization Strategies
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. rsc.orgwiley-vch.de This approach involves polymerizing a monomer with a "handle"—a functional group that is inert to the polymerization conditions but can be quantitatively converted to a desired functionality in a subsequent step. rsc.org For polymers derived from this compound, the unreacted pendant allyl and crotonate double bonds serve as excellent handles for such modifications. wiley-vch.dersc.org This allows for the creation of a diverse range of materials from a single polymer backbone. osti.gov
The presence of these unsaturated groups within the polymer structure opens up numerous possibilities for chemical transformation, including epoxidation, halogenation, and various "click" chemistry reactions. rsc.org Among these, the thiol-ene reaction has emerged as a particularly effective method due to its high efficiency, mild reaction conditions, and orthogonality, meaning it does not interfere with other functional groups present in the polymer. nih.govresearchgate.net
The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) to an alkene (a double bond), forming a thioether. researchgate.net This reaction can be initiated by UV light or thermal initiators and is highly valued in polymer and materials science for its "click" characteristics: high yields, rapid rates, stereoselectivity, and tolerance to a wide range of functional groups and solvents, including water. nih.govresearchgate.net
In the context of poly(this compound), both the pendant allyl groups and the crotonate double bonds within the polymer backbone are susceptible to thiol-ene modification. This dual reactivity provides a versatile platform for introducing complex functionalities. Research on related systems has demonstrated the viability of this approach. For example, polymers with pendant allyl groups have been successfully functionalized with various thiols, including those bearing sugars (trehalose, lactose, glucose), oligo(polyethylene glycol), and zwitterionic moieties. nih.gov This modification is typically achieved by irradiating a solution of the polymer, the desired thiol, and a photoinitiator (like 2,2-dimethoxy-2-phenylacetophenone, DMPA) with UV light. rsc.orgrsc.orgnih.gov
Similarly, the crotonate double bond, although generally less reactive than a terminal alkene due to steric hindrance, can also be effectively functionalized via the thiol-ene reaction. wiley-vch.dersc.org Studies on poly(3-hydroxybutyrate) with crotonate end-groups showed successful modification using methyl thioglycolate under UV initiation. rsc.org The progress of the reaction can be monitored by the disappearance of the proton signals corresponding to the double bond in ¹H NMR spectroscopy. rsc.org
The allyl group is generally more reactive in radical thiol-ene reactions than the internally substituted crotonate group. osti.govresearchgate.net This difference in reactivity could potentially allow for selective functionalization by carefully controlling reaction conditions. The thiol-ene reaction on allyl groups is known to be a rapid and irreversible process. researchgate.net This robust and efficient functionalization method allows for the precise tailoring of the chemical and physical properties of polymers derived from this compound, enabling their use in advanced applications such as drug delivery and biomaterials. rsc.orgnih.gov
Computational and Theoretical Chemistry in Allyl Crotonate Research
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the electronic structure and reactivity of allyl crotonate. These approaches are used to model various reactions, including cycloadditions, rearrangements, and polymerizations.
Ab initio calculations have been instrumental in elucidating the mechanism of stereoselectivity in certain reactions involving this compound. researchgate.netbeilstein-journals.org For instance, in the conjugate addition of lithiated α-sulfonylallylic carbanions to α,β-unsaturated esters, preliminary ab initio calculations were performed for the reaction with this compound. beilstein-journals.org These calculations were crucial in demonstrating the role of a remote aromatic group in controlling chiral induction, a phenomenon where a chiral center influences the stereochemical outcome at a distant reactive site. beilstein-journals.orgnih.gov The calculations revealed that a stabilizing interaction between the aromatic π-system of the reactant and the lithium cation is a key factor in the transmission of asymmetry. beilstein-journals.orgnih.gov
DFT calculations are also widely employed to study reactions of similar crotonate esters, providing a framework for understanding this compound's reactivity. dntb.gov.uaresearchgate.net For example, DFT has been used to investigate the [3+2] cycloaddition of nitrones to methyl crotonate and the permanganate (B83412) oxidation of crotonate ions, analyzing factors that determine reactivity and selectivity. dntb.gov.uaresearchgate.net
Mapping the potential energy surface (PES) is a critical application of quantum chemical calculations that helps visualize the energy landscape of a chemical reaction. The PES connects reactant, transition state, and product geometries through the lowest energy pathway. For reactions involving this compound, exploring the PES allows researchers to identify the most likely reaction pathways and predict product distributions.
In the study of the sequential Michael addition-Ireland-Claisen rearrangement, where an enolate reacts with this compound, the high stereoselectivity observed is explained by analyzing the potential energies of different reaction intermediates and transition states. sci-hub.se The initial Michael addition step produces a diastereomeric mixture, which then undergoes the rearrangement. sci-hub.se The exploration of the PES for the subsequent Claisen rearrangement involves considering various possible transition state geometries to determine which one is energetically favored, thereby dictating the final product's stereochemistry. sci-hub.se
The characterization of transition states (TS) is a cornerstone of mechanistic chemistry, and quantum calculations are the primary tool for their investigation. A transition state represents the highest energy point along a reaction coordinate, and its structure determines the reaction's activation energy and stereochemical outcome.
A notable example involving an adduct of this compound is the analysis of the Ireland-Claisen rearrangement, which proceeds through well-defined chair-like transition states. sci-hub.se To explain the observed high diastereofacial selectivity, two primary transition state models, designated TS-re and TS-si, were considered. sci-hub.se These models describe the two possible ways the allyl group can approach the enolate. The calculations help to determine which of these transition states is lower in energy, thus providing a theoretical basis for the experimentally observed product. sci-hub.se In related reactions, such as the intramolecular allyl transfer involving allyldimethyl amines, a cyclic 6-membered transition state is believed to be involved. mcmaster.ca Standard computational procedures involve locating and optimizing the geometries of these transition states and confirming they are first-order saddle points on the potential energy surface through frequency calculations. rowansci.comresearchgate.net
Intrinsic Reaction Coordinate (IRC) calculations are performed to map the minimum energy reaction pathway (MERP) that connects a transition state to its corresponding reactants and products on the potential energy surface. rowansci.comuni-muenchen.de This calculation serves as a crucial verification step, confirming that a located transition state structure indeed links the intended starting materials and products. rowansci.comscm.com
The process begins from an optimized transition state geometry and proceeds by taking small steps in both the forward and backward directions along the path of steepest descent. rowansci.comuni-muenchen.descm.com While specific IRC plots for reactions of this compound are not detailed in the available literature, this method is a standard and essential component of mechanistic studies using DFT. For instance, in theoretical investigations of 1,3-dipolar cycloaddition reactions involving the closely related methyl crotonate, IRC calculations were used to unequivocally confirm that the identified transition states connected the reactants to the expected cycloadducts. researchgate.net This affirms that for any rigorous computational study of an this compound reaction mechanism, IRC analysis would be a required step to validate the proposed pathway. researchgate.net
Transition State Characterization and Analysis
Kinetic and Mechanistic Modeling
Kinetic and mechanistic modeling combines the results of quantum chemical calculations with theories of reaction rates to predict how fast a reaction will proceed and through which specific sequence of steps. This modeling is vital for understanding complex reaction networks, such as polymerization or atmospheric oxidation.
Computational chemistry allows for the prediction of key kinetic parameters, including rate coefficients and activation barriers (activation energies). These values are derived from the energies of the reactants and transition states calculated using quantum methods.
While specific rate coefficients for this compound reactions are not extensively reported, computational studies on related systems provide insight into the governing factors. For example, studies on the thiol-ene reaction with methyl crotonate involved determining the energetics for all stationary points along the reaction pathway to calculate activation barriers for propagation and chain-transfer steps. nih.gov Similarly, theoretical work on the reactions of methyl crotonate radicals with O₂ involved calculating potential energy surfaces and solving master equations to determine temperature- and pressure-dependent rate coefficients. researchgate.netresearchgate.net The activation barriers in the conjugate addition of sulfonylallylic carbanions to crotonates are influenced by the stability of intermediate complexes, which can be quantified through ab initio calculations. beilstein-journals.org These examples highlight the methodologies that can be applied to predict the kinetic behavior of this compound.
One of the principal goals of computational modeling is to elucidate detailed reaction mechanisms. By analyzing the energetics of various potential pathways, researchers can determine the most favorable route a reaction will take.
Electron spin resonance (e.s.r.) studies combined with theoretical considerations have been used to investigate the mechanism of the cyclopolymerization of this compound. kpi.ua These studies revealed that the reactivity of the allyl and crotonyl double bonds is a key factor, with the methacryloyl group in a related monomer showing lower reactivity than both the allyl and crotonyl groups. kpi.ua
In the context of stereoselective synthesis, computational modeling has been crucial. For the conjugate addition of lithiated α-(phenylsulfonyl)allylic carbanions, ab initio calculations helped elucidate the mechanism of remote chiral induction. beilstein-journals.org The proposed mechanism involves a Li+–aromatic π interaction that stabilizes one of the reactant conformations, leading to a highly selective reaction. beilstein-journals.orgnih.gov
Furthermore, the mechanism for the highly diastereoselective sequential Michael addition-Ireland-Claisen rearrangement has been detailed. sci-hub.se This pathway involves the initial reaction of an amide enolate with this compound. The resulting adduct then undergoes a stereoselective rearrangement, and the preference for a specific chair-like transition state explains the formation of the major product. sci-hub.se A non-fluorinated version of this reaction using N,N-dimethylpropionamide and this compound was also investigated, which provided the product with much lower stereoselectivity, as detailed in the table below.
| Reactant Combination | Yield | Diastereomeric Ratio | Reference |
|---|---|---|---|
| N,N-dimethylpropionamide and this compound | 71% | 20:47:8:25 | sci-hub.se |
Influence of Electronic Structure on Reactivity
The reactivity of this compound is significantly influenced by its electronic structure, particularly the arrangement of its frontier molecular orbitals (FMOs). masterorganicchemistry.com The chemical behavior of the covalent azido (B1232118) group (-N3), for instance, is heavily dependent on its electronic structure, which is characterized by three linearly linked nitrogen atoms with bonding and nonbonding electron pairs. umich.edu This principle extends to the double bonds within this compound.
In the context of cyclopolymerization, the methacryloyl group has been observed to have lower reactivity than both allyl and crotonyl groups. kpi.ua This reduced reactivity is attributed to steric hindrance and the unconjugated nature of its C=C and C=O double bonds. kpi.ua Computational studies on similar systems, like the permanganate oxidation of alkenes, have shown that substituents have a pronounced effect on the calculated activation energies, which was larger than what was observed experimentally. cas.cz This discrepancy was resolved by considering the formation of an intermediate charge-dipole complex. cas.cz
In reactions such as 1,3-dipolar cycloadditions, the analysis of the FMOs of the reactants is crucial. For methyl crotonate, a related compound, the Highest Occupied Molecular Orbital (HOMO) is a nonbonding orbital primarily localized on the oxygen of the carbonyl group. ias.ac.in Consequently, it is not expected to be directly involved in the cycloaddition process. ias.ac.in Instead, the HOMO-1, a bonding π molecular orbital with significant contributions from the atoms at the active sites, is considered for explaining the relative reactivity. ias.ac.in The interaction between the HOMO of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (in this case, the crotonate) often controls the regioselectivity of the reaction. ias.ac.inresearchgate.net
Molecular Reactivity Descriptors
Molecular reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in understanding the relationships between structure, stability, and reactivity. researchgate.net These descriptors, including electrophilicity and nucleophilicity indices, are calculated from the energies of the frontier molecular orbitals. researchgate.net
Analysis of Electrophilicity and Nucleophilicity Indices
Global and local reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), are powerful tools for predicting the regioselectivity of reactions involving this compound and related compounds. researchgate.net These indices are calculated based on the HOMO and LUMO energy levels. researchgate.net For instance, in 1,3-dipolar cycloaddition reactions, the analysis of these indices can clearly indicate the most favorable reaction channels.
The electrophilicity index provides a measure of an electrophile's reactivity, while the nucleophilicity index quantifies the propensity of a nucleophile to react with a given electrophile. nih.gov These indices have been successfully used to explain the regioselectivity in the reaction of methyl crotonate with various dipoles, where the most favorable attack occurs between the most nucleophilic center of the dipole and the most electrophilic center of the dipolarophile.
Table 1: Global Reactivity Descriptors for a Dipole and Dipolarophile (Methyl Crotonate) in a 1,3-Dipolar Cycloaddition Reaction Data sourced from a theoretical study on the 1,3-dipolar cycloaddition reaction between pyrroline-1-oxide and methyl crotonate using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net
| Reactant | HOMO (a.u.) | LUMO (a.u.) | Chemical Potential (μ, a.u.) | Chemical Hardness (η, a.u.) | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) |
| Dipole | -0.20715 | -0.00622 | -0.106685 | 0.20093 | 0.770 | 3.484 |
| Dipolarophile | -0.26757 | -0.03632 | -0.15195 | 0.23125 | 1.358 | 1.840 |
This table is interactive. Users can sort the data by clicking on the column headers.
Frontier Molecular Orbital Interactions
The interaction between frontier molecular orbitals (FMOs)—the HOMO and LUMO—is a cornerstone of understanding chemical reactivity. masterorganicchemistry.com In the context of reactions involving this compound, the energy gap between the HOMO of one reactant and the LUMO of the other dictates the feasibility and nature of the reaction. A smaller energy gap generally leads to a more favorable interaction. youtube.com
For example, in 1,3-dipolar cycloadditions, the regioselectivity is often explained by the large-large and small-small interactions of the FMO coefficients being more favored than large-small and small-large interactions. The analysis of FMOs can predict which atoms on the reacting molecules will form new bonds. In the case of methyl crotonate reacting with a nitrone, the interaction between the HOMO of the nitrone (dipole) and the LUMO of the methyl crotonate (dipolarophile) was found to control the regioselectivity. ias.ac.inresearchgate.net This HOMO-LUMO interaction correctly predicts the formation of the major regioisomer.
Solvent Effects in Reaction Mechanisms
Solvents can significantly influence the mechanisms and outcomes of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. numberanalytics.com Computational methods, such as the Polarizable Continuum Model (PCM), are used to model these solvent effects. cas.cz
In the permanganate oxidation of alkenes, including a crotonate ion, reaction field calculations showed that an intermediate complex present in the gas phase disappears in a high dielectric constant medium like water. cas.cz This disappearance leads to a smaller range of activation energies in solution compared to the gas phase. cas.cz Similarly, in 1,3-dipolar cycloaddition reactions involving methyl crotonate, solvent effects were found to slightly increase the reactivity of the reagents by better solvating them, although they did not alter the gas-phase selectivities. The activation energies are slightly affected due to the differential solvation of the reactants and the transition state. More polar solvents can stabilize charged or polar transition states, which can, in turn, affect reaction rates and selectivity. numberanalytics.com
Stereochemical Outcome Prediction and Elucidation
Computational chemistry is a powerful tool for predicting and elucidating the stereochemical outcomes of reactions. nih.gov By calculating the energies of different transition states, chemists can determine which stereoisomeric product is likely to be favored.
Computational Analysis of Migratory Insertion and Reductive Elimination Steps
In palladium-catalyzed reactions, such as the Heck reaction or allylic substitutions, the steps of migratory insertion and reductive elimination are often crucial in determining the final product's stereochemistry. nih.govnih.gov Density Functional Theory (DFT) studies are frequently employed to investigate the mechanisms of these reactions. nih.gov
Computational studies on the competition between conjugate addition and Heck reactions have detailed the insertion and termination steps. nih.gov The insertion step often favors a 1,2-addition to form a stable intermediate. nih.gov The subsequent termination step can proceed via β-hydride elimination (leading to a Heck product) or protonolysis (leading to a conjugate addition product). nih.gov The relative barriers of these competing pathways, which can be influenced by ligands and the metal center (e.g., Pd(II) vs. Rh(I)), determine the product selectivity. nih.gov Similarly, in cobalt-catalyzed allylic substitutions, DFT calculations have revealed that C-N bond formation occurs via an inner-sphere C-N reductive elimination, and the observed regio- and enantioselectivities are primarily governed by steric repulsions between the allyl group and the ligand. rsc.org
Advanced Functionalization and Material Precursor Research
Synthesis of Specific Molecular Scaffolds
The strategic use of allyl crotonate and its analogs facilitates the synthesis of diverse and medicinally relevant heterocyclic structures.
The α-methylene-γ-butyrolactone motif is a prominent feature in over 3,000 natural products, many of which exhibit significant biological activities. researchgate.netnih.govacs.org A convergent and effective method for constructing this scaffold is through an allylation-lactonization reaction. nih.govacs.orglookchem.com This process typically involves the reaction of an aldehyde with a 2-(alkoxycarbonyl)allyl organometallic reagent, followed by a spontaneous cyclization to form the lactone ring. nih.govacs.org
While direct literature detailing the use of this compound in this specific sequence is emerging, analogous transformations using structurally similar reagents highlight the viability of this approach. For instance, research has demonstrated the successful synthesis of methylene (B1212753) butyrolactones from biorenewable aldehydes and ethyl 2-(bromomethyl)acrylate, an activated allyl species, mediated by zinc under sonication. lookchem.com This one-pot reaction proceeds at room temperature with near-quantitative conversions achieved in as little as 5 to 30 minutes, resulting in high isolated yields of the desired methylene butyrolactone monomers (70-80%). lookchem.com The reaction is initiated by the formation of an organozinc reagent which then adds to the aldehyde, followed by an intramolecular cyclization to furnish the final product.
Furthermore, enantioselective methods have been developed using chromium catalysis for the synthesis of enantioenriched α-exo-methylene γ-butyrolactones. researchgate.net These reactions also proceed via an allylation-lactonization sequence, demonstrating broad functional group tolerance under mild conditions. researchgate.net The extension of these methodologies to include this compound as the allylating agent is a subject of ongoing research, promising a direct route to functionalized methylene butyrolactones.
The synthesis of 3-allyl chromones, a class of compounds with notable biological activity, has been significantly advanced through the use of mono-allylated 1,3-diketone intermediates. nih.govresearchgate.netdoi.org A key strategy involves an intramolecular Tsuji-Trost allylic migration reaction. otago.ac.nz This method provides access to the previously hard-to-obtain 3-allyl chromones in excellent yields, typically ranging from 87-98%. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates complete atom economy, as no CO2 is generated. otago.ac.nz
The utility of this methodology has been showcased in the rapid synthesis of the complex scaffold of the xyloketal family of natural products. nih.govresearchgate.net This involves a domino reaction sequence that includes an allyl migration, lactolization, and an Oxa-Michael addition. doi.org This efficient cascade reaction underscores the power of using selectively functionalized precursors like mono-allylated diketones to build intricate molecular frameworks such as benzannulated 6,5-bicyclic ketals. nih.govresearchgate.net
Methylene Butyrolactones from Allylation-Lactonization
Selective Functionalization Strategies
Controlling the reactivity of dicarbonyl compounds is crucial for their application in synthesis. This compound and its derivatives are key reagents in achieving selective functionalization.
The selective mono-allylation of 1,3-diketones has historically been a challenge in synthetic chemistry due to issues such as C- versus O-alkylation, retro-Claisen reactions, and the potential for di-alkylation. researchgate.netdoi.org However, recent advancements have established reliable methods for the selective mono-allylation of 1,3-diketone-containing compounds. nih.govresearchgate.net
One successful approach utilizes a transition metal-mediated intramolecular allylation. This reaction proceeds under mild conditions and provides the desired mono-allylated products in moderate to high yields, ranging from 66-99%. nih.govresearchgate.net The reaction is tolerant of a variety of functional groups, including aryl bromides, which can serve as handles for further palladium-mediated cross-coupling reactions. doi.org The scope of this reaction has been explored with various substituted 1,3-diketones, demonstrating its robustness and wide applicability. doi.org For example, electron-rich aryl systems have been shown to furnish the corresponding mono-allylated compounds in good to excellent yields. doi.org This selective functionalization provides a crucial intermediate for the synthesis of more complex molecules, such as the 3-allyl chromones mentioned previously. nih.govresearchgate.net
Green Chemistry Principles and Applications in Allyl Crotonate Synthesis
Catalytic Efficiency and Selectivity for Sustainable Processes
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions that minimize waste and energy consumption. rsc.org In the context of allyl crotonate synthesis, various catalytic methods have been explored to improve the sustainability of the process.
Transesterification is a common method for synthesizing esters like this compound. google.com Traditional methods often involve acidic catalysts and the removal of by-products through distillation. google.com More advanced and greener catalytic systems are being developed to enhance the efficiency and reduce the environmental footprint of this reaction. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the transesterification of esters with alcohols at room temperature. organic-chemistry.org Scandium(III) triflate has also been used to catalyze the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org
Enzymatic synthesis represents a particularly green approach to catalysis. The use of lipases for the synthesis of crotonates has been investigated, demonstrating high chemoselectivity. For instance, lipase (B570770) B from Candida antarctica has been used to catalyze the reaction between methyl crotonate and benzylamine. chemicalbook.com In another study, enantioselective esterification of a racemic alcohol was achieved using Novozyme 435 and vinyl crotonate as the acyl donor, yielding an optically active crotonate ester with a very high enantiomeric excess. researchgate.net This chemoenzymatic approach, which combines enzymatic resolution with chemical synthesis steps like ring-closing metathesis, is a powerful strategy for producing valuable, optically active compounds from simple precursors. researchgate.net
The table below summarizes various catalytic methods that are relevant to the synthesis of this compound and other crotonate esters, highlighting the diversity of approaches being explored to enhance catalytic efficiency and sustainability.
| Catalytic Method | Catalyst/Enzyme | Substrates | Key Findings | Reference(s) |
| Transesterification | Scandium(III) triflate | Carboxylic esters, Alcohols | High yields; Microwave irradiation reduces reaction time. | organic-chemistry.org |
| Transesterification | N-Heterocyclic Carbene (NHC) | Secondary alcohols, Esters | Efficient catalysis at room temperature. | organic-chemistry.org |
| Enzymatic Esterification | Lipase B from Candida antarctica | Methyl crotonate, Benzylamine | Demonstrates high chemoselectivity. | chemicalbook.com |
| Enzymatic Kinetic Resolution | Novozyme 435 | rac-Hept-1-en-3-ol, Vinyl crotonate | Produces optically active crotonate ester with >99% ee. | researchgate.net |
| Group-Transfer Polymerization | Organic Superacid Catalysts | Various alkyl crotonates | Synthesizes poly(alkyl crotonate)s with narrow molecular weight distribution. | acs.org |
| Tsuji-Trost Reaction | Palladium complexes | Monoallylated diketone intermediate | High-yielding synthesis of 3-allyl chromones under mild conditions. | otago.ac.nz |
Q & A
Q. Table 1: Comparative crotonate production metrics
| Parameter | Malonyl-CoA Bypass Strain | Linear Strain |
|---|---|---|
| Max titer (mM) | 1.74 ± 0.08 | 0.82 ± 0.15 |
| Volumetric productivity | 83 ± 6 µmol/(L·h) | 31 ± 4 µmol/(L·h) |
| Yield (mmol/mol formate) | 2.43 ± 1.11 | 0.46 ± 0.06 |
[Advanced] What computational and experimental methods determine this compound’s reactivity with hydroxyl radicals?
Answer:
- Computational : Hartree-Fock/6-31++G(d,p) basis sets calculate HOMO energies (10.25–10.30 eV), predicting rate coefficients (kOH ≈ 4.05–4.96 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) .
- Experimental : Gas-phase OH radical reactions yield formaldehyde, acetaldehyde, and 2-hydroxypropanal, identified via GC-MS. Rate coefficients align with computational predictions within ±10% error .
[Advanced] How does crotonate modulate GLIC ion channels, and how do mutations invert its effects?
Answer:
- Negative allosteric modulation : Crotonate binds the GLIC orthosteric site, reducing channel activation via "loose" residue dependencies (e.g., pre-β5 strand interactions) .
- Mutation-induced inversion : A double mutation (e.g., pre-β5 strand) converts crotonate into a positive modulator via "all-or-none" residue dependency. This highlights the role of Δ-bond geometry (crotonate vs. butyrate) in binding .
[Advanced] How do researchers resolve contradictions in crotonate yields from engineered bacterial strains?
Answer:
- Plasmid stability analysis : Sequencing reveals mutations in toxic overexpression plasmids (e.g., constitutive promoters). Switching to inducible systems (e.g., PBAD) mitigates instability .
- Pathway optimization : Comparative metabolomics identifies bottlenecks (e.g., acetyl-CoA flux). Modular pathway design (e.g., malonyl-CoA bypass) improves carbon efficiency .
[Advanced] What methodologies link crotonate to histone modification and cardiac hypertrophy?
Answer:
- Knockdown studies : siRNA-mediated Echs1 silencing in cardiomyocytes upregulates hypertrophic markers (e.g., Nppb). RNA-Seq and qRT-PCR validate gene expression changes .
- Crotonate treatment : 10 mM crotonate enhances Nppb expression synergistically with Echs1 knockdown, confirmed via chromatin immunoprecipitation (ChIP) for histone crotonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
